2,2'-Dimethylbiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-(2-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMKWMASVFVTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060540 | |
| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-39-0 | |
| Record name | 2,2′-Dimethylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dimethylbiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,2'-Dimethylbiphenyl from 2-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details established and effective methodologies for the synthesis of 2,2'-dimethylbiphenyl (B165481) (also known as o,o'-bitolyl), a significant biaryl compound, from the readily available precursor 2-bromotoluene (B146081). This document provides a comparative analysis of key synthetic strategies, including the classic Ullmann coupling and modern nickel-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to assist researchers in the practical application and optimization of these synthetic routes.
Introduction
The synthesis of symmetrical biaryl compounds is a cornerstone of organic chemistry, with applications ranging from polymer science to the development of pharmaceutical agents and advanced materials. This compound is a key structural motif and a valuable intermediate for synthesizing more complex molecules, including chiral ligands. The homocoupling of 2-bromotoluene offers a direct route to this target molecule. This guide will focus on two primary catalytic systems: the traditional copper-mediated Ullmann reaction and the increasingly prevalent nickel-catalyzed cross-coupling reactions, which offer milder conditions and high efficiencies.
General Reaction Scheme
The overall transformation involves the formation of a carbon-carbon bond between two molecules of 2-bromotoluene, resulting in the desired this compound and the elimination of two bromine atoms.
Caption: General synthetic route for this compound.
Method 1: Nickel-Catalyzed Kumada-Type Cross-Coupling
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[1] The Kumada coupling, which involves the reaction of a Grignard reagent with an organohalide, is particularly effective for this transformation. This approach is a two-step process: formation of the Grignard reagent from 2-bromotoluene, followed by the nickel-catalyzed coupling. A highly efficient protocol has been reported for the synthesis of this compound, achieving a near-quantitative yield.
Experimental Protocol
This procedure is adapted from a patented method and involves the preparation of an o-tolyl Grignard reagent followed by a nickel-catalyzed cross-coupling with an aryl halide.[2]
Step 1: Preparation of o-Tolylmagnesium Bromide
-
Setup: A 1.0-liter, three-neck flask is equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. The apparatus is thoroughly dried and purged with nitrogen gas.
-
Reagents: Magnesium turnings (e.g., 0.275 mole) are placed in the flask. A solution of 2-bromotoluene (e.g., 0.270 mole) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.
-
Initiation: A small portion of the 2-bromotoluene solution is added to the magnesium turnings to initiate the Grignard reaction.
-
Addition: Once the reaction begins, the remaining 2-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically refluxed for an additional hour to ensure full conversion of the magnesium. The resulting Grignard solution is used directly in the next step.
Step 2: Nickel-Catalyzed Coupling to form this compound
-
Catalyst Preparation: To a separate nitrogen-purged 1.0-liter three-neck flask equipped with a reflux condenser and mechanical stirrer, add anhydrous nickel(II) bromide (NiBr₂, 1.5 mmol), triphenylphosphine (B44618) (PPh₃, 15 mmol), 2-chlorotoluene (B165313) (0.270 mole), anhydrous THF (100 mL), and toluene (B28343) (100 mL).
-
Reaction Initiation: The catalyst mixture is stirred and heated to 70 °C.
-
Grignard Addition: The previously prepared o-tolylmagnesium bromide solution is added dropwise to the heated catalyst mixture over approximately 35 minutes. The reaction temperature will typically rise to the reflux point (around 85 °C).
-
Reaction Completion: The reaction mixture is maintained at reflux for an additional two hours after the Grignard addition is complete.
-
Work-up: The mixture is cooled to room temperature and quenched by the slow addition of 6% hydrochloric acid (250 mL). The organic and aqueous layers are separated. The organic phase is washed with a saturated sodium chloride solution (200 mL).
-
Analysis and Isolation: The final product can be isolated by removal of the solvent under reduced pressure, followed by distillation or chromatography. Gas chromatography analysis of the crude product solution indicated a 97% yield of this compound.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Bromotoluene (for Grignard), 2-Chlorotoluene | [2] |
| Catalyst System | NiBr₂ / PPh₃ | [2] |
| Solvent | THF / Toluene | [2] |
| Temperature | 70 °C to Reflux (~85 °C) | [2] |
| Reaction Time | ~2.5 - 3 hours | [2] |
| Yield | 97% | [2] |
Experimental Workflow
Caption: Workflow for Ni-catalyzed synthesis of this compound.
Method 2: Classical Ullmann Homocoupling
The Ullmann reaction, first reported in 1901, is the classic method for the copper-mediated homocoupling of aryl halides to form symmetrical biaryls.[3][4] The reaction typically requires stoichiometric amounts of copper powder and high temperatures.[5] While modern variations have introduced ligands and alternative copper sources to moderate the conditions, the traditional solvent-free or high-boiling solvent approach remains a viable, albeit harsh, method.
General Experimental Protocol
While a specific protocol for 2-bromotoluene was not found in the immediate search, a general procedure for the Ullmann homocoupling of an aryl halide can be adapted.[6] Aryl bromides are common substrates for this reaction.
-
Setup: A reaction vessel (e.g., a thick-walled test tube or round-bottom flask) is charged with the aryl halide and copper powder.
-
Reagents: 2-bromotoluene and activated copper powder (typically prepared by reducing a copper(II) salt with zinc) are mixed.[3] Often, a high-boiling solvent like dimethylformamide (DMF), nitrobenzene, or sand (for solvent-free conditions) is used.[6][7]
-
Reaction: The mixture is heated to a high temperature, often exceeding 200 °C, for several hours until the reaction is complete.[5]
-
Work-up: After cooling, the reaction mixture is treated with a suitable solvent (e.g., toluene or dichloromethane) to dissolve the organic components. The mixture is filtered to remove copper and copper salts.
-
Isolation: The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by distillation or recrystallization, to yield this compound.
Data Presentation
Quantitative data for the Ullmann homocoupling of 2-bromotoluene is sparse in readily available literature, as modern methods are often preferred. However, based on analogous reactions, the conditions and expected outcomes can be summarized.
| Parameter | General Value | Reference |
| Starting Material | 2-Bromotoluene | [6] |
| Catalyst/Reagent | Copper powder (stoichiometric) | [3][5] |
| Solvent | DMF or Solvent-free | [6] |
| Temperature | > 200 °C | [5] |
| Reaction Time | Several hours | - |
| Yield | Moderate to Good (Variable) | [4] |
Ullmann Reaction Mechanism
The mechanism is believed to involve the formation of an organocopper intermediate.
Caption: Simplified mechanism of the Ullmann homocoupling reaction.
Method 3: Nickel-Catalyzed Reductive Homocoupling
A powerful modern alternative to the classical Ullmann reaction is the nickel-catalyzed reductive homocoupling of aryl halides. This method uses a catalytic amount of a nickel salt and a stoichiometric amount of a reducing agent, such as zinc (Zn) or manganese (Mn) powder.[8] These reactions often proceed under much milder conditions (room temperature to moderate heating) than the Ullmann coupling and can be highly efficient.
General Experimental Protocol
This is a generalized procedure based on protocols for the reductive homocoupling of various aryl halides.[8]
-
Setup: A flame-dried Schlenk flask is equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: The flask is charged with a nickel(II) catalyst precursor (e.g., NiCl₂(PPh₃)₂ or NiCl₂ and a ligand like 2,2'-bipyridine), the reducing agent (e.g., activated zinc powder), and an anhydrous polar aprotic solvent such as DMF or THF.[8]
-
Reaction: 2-bromotoluene is added to the stirred suspension. The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours. Progress can be monitored by TLC or GC.
-
Work-up: Upon completion, the reaction is quenched, often with aqueous acid (e.g., 1 M HCl). The mixture is filtered to remove the excess reducing agent and inorganic salts.
-
Isolation: The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.
Data Presentation
This table summarizes typical conditions for nickel-catalyzed reductive homocouplings. Yields are generally high for aryl bromides.
| Parameter | General Value | Reference |
| Starting Material | 2-Bromotoluene | |
| Catalyst System | Ni(II) precursor (e.g., NiCl₂(PPh₃)₂) | [8] |
| Reductant | Zinc (Zn) powder | [8] |
| Solvent | DMF, THF | [8] |
| Temperature | Room Temperature to 80 °C | [8] |
| Reaction Time | 2 - 24 hours | - |
| Yield | Good to Excellent |
Conclusion
The synthesis of this compound from 2-bromotoluene can be achieved through several effective methods. For high-yield, reliable, and relatively mild conditions, the nickel-catalyzed Kumada-type coupling stands out, with reported yields reaching 97%. This method's primary drawback is the necessity of pre-forming a Grignard reagent, which requires anhydrous conditions and careful handling.
The nickel-catalyzed reductive homocoupling offers a more direct one-pot procedure, avoiding organometallic reagents and operating under mild conditions, making it an attractive modern alternative. While specific data for 2-bromotoluene is less common, the methodology is robust for a wide range of aryl bromides.
The classical Ullmann reaction remains a historically significant and feasible route, particularly when scalability and cost of reagents are primary concerns. However, it is often hampered by harsh reaction conditions (very high temperatures) and potentially variable yields, making it less favorable for complex or sensitive substrate synthesis.
The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, scale, desired purity, and tolerance for multi-step procedures versus one-pot reactions.
References
- 1. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ullmann Coupling for the Preparation of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Ullmann coupling reaction for the synthesis of 2,2'-dimethylbiphenyl (B165481). It delves into the reaction mechanism, offers detailed experimental protocols, presents quantitative data from analogous reactions, and outlines purification techniques. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, particularly those in the pharmaceutical and materials science sectors, by providing the necessary information to successfully implement this classic carbon-carbon bond-forming reaction.
Introduction
The Ullmann coupling, first reported by Fritz Ullmann in 1901, is a cornerstone of organic synthesis for the construction of biaryl linkages.[1] This reaction traditionally involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl compound.[2] The synthesis of this compound, a key structural motif in various organic molecules and ligands, can be efficiently achieved through this methodology. This guide will explore the intricacies of applying the Ullmann reaction to the specific preparation of this compound.
Reaction Mechanism
The precise mechanism of the Ullmann reaction has been the subject of extensive study, and while several pathways have been proposed, a generally accepted sequence involves the formation of organocopper intermediates. The reaction is believed to proceed through the following key steps:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of an aryl halide to a copper(0) species, forming an organocopper(II) halide intermediate.
-
Formation of a Diarylcuprate(III) Intermediate: This intermediate can then react with a second molecule of the aryl halide in another oxidative addition step to form a diarylcopper(III) halide species.
-
Reductive Elimination: The diarylcopper(III) intermediate undergoes reductive elimination to form the desired biaryl product and a copper(I) halide.
-
Regeneration of the Active Catalyst: The active copper(0) catalyst is regenerated from the copper(I) species in the presence of excess copper.
Recent studies suggest that for Ullmann-type reactions, the active species is a copper(I) compound which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-C bond.[3]
Experimental Protocols
Materials and Equipment
-
2-Iodotoluene (B57078) (or 2-bromotoluene/2-chlorotoluene)
-
Copper powder or Copper-bronze alloy
-
Anhydrous N,N-Dimethylformamide (DMF) or solvent-free conditions
-
Sand (for high-temperature reactions)
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Ethanol (B145695) for recrystallization
Protocol 1: Classical Ullmann Reaction in a High-Boiling Solvent
This protocol is adapted from traditional Ullmann coupling procedures.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodotoluene (1.0 eq), and copper-bronze alloy (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction can be run at a high concentration.
-
Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to a high temperature, typically in the range of 150-210 °C.[4]
-
Stir the reaction mixture vigorously at this temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the copper residues. Wash the solid residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Solvent-Free Ullmann Reaction
This protocol is adapted from the solvent-free synthesis of 2,2'-dinitrobiphenyl (B165474) and offers a greener alternative.[5]
Procedure:
-
In a thick-walled reaction tube, thoroughly mix 2-iodotoluene (1.0 eq) and activated copper powder (2.0-3.0 eq). The use of activated copper, prepared by reducing copper sulfate (B86663) with zinc dust, can improve reaction efficiency at lower temperatures.[2][4]
-
Heat the mixture in a sand bath to a high temperature (typically >200 °C).[3] The reaction is often conducted at or slightly above the boiling point of the aryl halide.
-
Maintain the temperature for a period ranging from 30 minutes to several hours, with occasional agitation.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product from the solid mixture using an organic solvent like dichloromethane (B109758) or toluene.
-
Filter the extract to remove the copper residue.
-
Evaporate the solvent from the filtrate to obtain the crude this compound.
-
Purify the crude product as described below.
Data Presentation
Quantitative data for the synthesis of this compound via the Ullmann coupling is not extensively reported. However, data from analogous reactions can provide a useful benchmark for expected yields and reaction conditions.
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodonitrobenzene | Copper powder | None | ~290 | 0.5-1 | 50-90 (conversion) | [5] |
| 3-Iodotoluene | Copper powder | DMF | Boiling | 80 | 45-60 | Analogous to reported bitolyl synthesis |
| 4-Chloronitrobenzene | Copper | Nitrobenzene | 210-220 | - | Moderate | [4] |
Note: The yields are highly dependent on the specific reaction conditions, including the reactivity of the aryl halide (I > Br > Cl), the nature of the copper catalyst, and the reaction temperature and time.
Purification
The crude this compound obtained from the Ullmann reaction will typically contain unreacted starting material and copper residues. Purification can be achieved through the following methods:
Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal eluent can be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure this compound. Evaporate the solvent to obtain the purified product.
Recrystallization
-
Solvent: A solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice for biphenyl (B1667301) compounds.[6]
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to obtain the purified this compound.[6]
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism of the classical Ullmann coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Ullmann synthesis of this compound.
Conclusion
The Ullmann coupling remains a relevant and powerful tool for the synthesis of symmetrical biaryls like this compound. While traditional conditions often require high temperatures and stoichiometric copper, modern variations, including the use of activated copper and solvent-free approaches, offer more efficient and environmentally benign alternatives. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and purification of this compound, a valuable building block in the development of new pharmaceuticals and functional materials. Further optimization of reaction conditions, potentially exploring ligand-assisted catalysis, could lead to even milder and more efficient synthetic routes.
References
The Conformational Landscape of 2,2'-Dimethylbiphenyl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dimethylbiphenyl (B165481), a sterically hindered derivative of biphenyl (B1667301), serves as a fundamental model for understanding the principles of atropisomerism and conformational dynamics in biaryl systems. The steric clash between the ortho-methyl groups imposes a significant barrier to rotation around the central carbon-carbon single bond, resulting in a non-planar, chiral conformation. This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of this compound, drawing upon available computational data. While a complete, publicly accessible single-crystal X-ray diffraction study is not available at the time of this writing, this guide synthesizes theoretical findings to elucidate the structural and energetic properties of this molecule.
Conformational Analysis
The conformation of this compound is primarily defined by the dihedral angle between the two phenyl rings. This angle is a delicate balance between the stabilizing effects of π-conjugation, which favors a planar arrangement, and the destabilizing steric repulsion between the ortho-substituents, which favors a twisted conformation.
Gas-Phase and Solution Conformation
In the absence of crystal packing forces, such as in the gas phase or in solution, this compound adopts a significantly twisted conformation to alleviate the steric strain between the methyl groups. Computational studies suggest a dihedral angle of approximately 87° in an amorphous state. When interacting with other molecules, such as naphthalene, this angle can be reduced to around 58°, indicating a degree of conformational flexibility.
Rotational Barrier
The steric hindrance imposed by the ortho-methyl groups results in a substantial energy barrier to rotation around the biphenyl axis. Computational studies have estimated this rotational energy barrier to be greater than 100 kJ/mol. This high barrier is responsible for the configurational stability of the enantiomeric conformers at room temperature.
Quantitative Conformational Data (Computational)
The following table summarizes the key conformational parameters for this compound obtained from computational studies.
| Parameter | Value | Method |
| Dihedral Angle (Amorphous) | ~87° | Calculation |
| Dihedral Angle (on Naphthalene) | ~58° | Calculation |
| Rotational Energy Barrier | > 100 kJ/mol | Calculation |
Experimental Protocols
While specific experimental data for the crystal structure of this compound is not available, the following sections outline the general methodologies used for determining the structure and conformation of similar organic molecules.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.
1. Crystal Growth:
-
High-quality single crystals are grown from a supersaturated solution of the compound.
-
Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution.
-
The choice of solvent is critical and is often determined empirically.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.
1. Sample Introduction:
-
The sample is vaporized and introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
2. Electron Diffraction:
-
A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.
3. Data Analysis:
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
This data is used to generate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.
-
A molecular model is then refined to fit the experimental radial distribution curve, yielding information about bond lengths, bond angles, and dihedral angles.
Computational Chemistry
Computational methods are invaluable for studying the conformational preferences and energy landscapes of molecules.
1. Conformational Search:
-
A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Methods such as molecular mechanics or semi-empirical calculations are often used for an initial scan.
2. Geometry Optimization and Energy Calculation:
-
The geometries of the identified conformers are optimized using higher-level quantum mechanical methods, such as density functional theory (DFT) or ab initio calculations.
-
The relative energies of the conformers and the energy barriers for their interconversion are calculated.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between different conformational states and a typical workflow for crystal structure determination.
Conclusion
This compound presents a classic example of sterically enforced non-planarity in biaryl systems. While a definitive experimental crystal structure remains to be publicly documented, computational studies provide valuable insights into its twisted conformation and the high rotational barrier that governs its atropisomerism. The methodologies of single-crystal X-ray diffraction and gas-phase electron diffraction, complemented by computational chemistry, are the cornerstones for the detailed structural and conformational analysis of such molecules, which are of significant interest in the fields of materials science and drug discovery. Further experimental elucidation of the solid-state structure of this compound would be a valuable contribution to the understanding of its polymorphic behavior and intermolecular interactions.
Spectroscopic Profile of 2,2'-Dimethylbiphenyl: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dimethylbiphenyl (B165481), a key biphenyl (B1667301) derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 8H | Aromatic protons |
| 2.05 | s | 6H | Methyl protons (CH₃) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 141.5 | C-1/C-1' |
| 135.8 | C-2/C-2' |
| 129.8 | Aromatic CH |
| 127.2 | Aromatic CH |
| 126.8 | Aromatic CH |
| 125.5 | Aromatic CH |
| 20.4 | Methyl C (CH₃) |
Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3010 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic, CH₃) |
| 1600 - 1450 | Strong | C=C stretch (aromatic ring) |
| 770 - 730 | Strong | C-H bend (out-of-plane, ortho-disubstituted) |
Sample Preparation: Neat[2]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 182 | 100 | [M]⁺ (Molecular Ion) |
| 167 | 80 | [M-CH₃]⁺ |
| 165 | 40 | [M-CH₃-H₂]⁺ |
| 152 | 30 | [M-2CH₃]⁺ |
Ionization Method: Electron Ionization (EI)[2][3][4]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) before analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed in its neat form, meaning the pure liquid compound was placed directly in the path of the IR beam.[2] This can be achieved by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used where the sample is placed directly on a crystal (e.g., ZnSe or diamond).[2]
Mass Spectrometry (MS)
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[6][7] The sample was introduced into the gas chromatograph, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized using Electron Ionization (EI).[3][4][8][9] In this hard ionization technique, the sample molecules are bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.[8][9][10]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques for the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Atropisomerism in 2,2'-Dimethylbiphenyl and its Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, resolution, and stereochemical properties of 2,2'-dimethylbiphenyl (B165481) and its analogs, providing critical insights for drug development and scientific research.
Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern drug discovery and development. The non-superimposable, mirror-image stereoisomers, known as atropisomers, can exhibit significantly different pharmacological and toxicological profiles. This technical guide focuses on the atropisomerism of this compound and its derivatives, a class of compounds where the steric hindrance imposed by the ortho-methyl groups creates a substantial barrier to rotation, leading to the existence of stable, separable enantiomers.
The Rotational Barrier: A Quantitative Perspective
The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡), which determines the rate of racemization. A higher energy barrier corresponds to a slower interconversion rate and a longer half-life (t½) of the individual atropisomers. For drug candidates, a half-life of at least 1000 hours at physiological temperature is often considered a benchmark for configurational stability.
While extensive quantitative data for a broad series of this compound derivatives is not consolidated in a single source, computational studies and experimental data for related hindered biphenyls provide valuable insights. The rotational energy barrier of this compound itself has been a subject of theoretical calculations, with values that underscore the significant steric strain imposed by the ortho-methyl groups. The introduction of additional substituents, particularly at the 6 and 6' positions, can dramatically increase this barrier.
Table 1: Calculated and Experimental Rotational Energy Barriers for Biphenyl and Selected Derivatives
| Compound | Substituents | Rotational Barrier (kcal/mol) | Method |
| Biphenyl | None | ~6-8 | Experimental & Calculated |
| This compound | 2,2'-Me | ~15 | Calculated[1] |
| 2,2'-Dichloro-6,6'-dimethylbiphenyl | 2,2'-Cl, 6,6'-Me | Stable at room temperature | Qualitative Observation[2] |
| 2,3,5',6-tetramethyl-2'-(2-butyl)biphenyl | 2,3,5',6-Me, 2'-(sec-butyl) | 37.0 (experimental) | Gas Chromatography[3] |
Synthesis of this compound and its Derivatives
The construction of the sterically hindered biaryl scaffold of this compound and its derivatives often requires robust cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the challenging synthesis of sterically hindered biaryls. The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of tetra-ortho-substituted biaryls, specialized ligands and reaction conditions are often necessary to overcome the steric hindrance and achieve good yields.[4][5][6]
Ullmann Coupling
The Ullmann reaction, a classical method for biaryl synthesis, involves the copper-mediated coupling of two aryl halides.[7] While traditional Ullmann conditions often require harsh reaction temperatures, modern modifications have made this a more viable route for the synthesis of complex biaryls.[8][9]
Experimental Protocols for Atropisomer Resolution and Analysis
The separation and analysis of atropisomers are crucial for understanding their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) are two of the most powerful techniques for this purpose.
Chiral HPLC Resolution
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability.[10][11][12]
Detailed Protocol for Chiral HPLC Method Development:
-
Column Screening: Begin by screening a set of diverse chiral stationary phases (e.g., cellulose and amylose-based columns) with a standard mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.
-
Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the non-polar and polar components. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly improve peak shape and resolution.
-
Temperature Optimization: Temperature can have a profound effect on chiral separations. Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.
-
Flow Rate Adjustment: Adjust the flow rate to optimize the separation efficiency and analysis time.
Example HPLC Conditions (General Guidance):
-
Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Temperature: 25°C
Variable-Temperature NMR for Racemization Kinetics
Principle: VT-NMR is a powerful technique for studying dynamic processes, including the interconversion of atropisomers. By monitoring the NMR spectra of a sample at different temperatures, the coalescence temperature (the temperature at which the signals of the two enantiomers merge) can be determined. This data can then be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[13][14][15]
Detailed Protocol for VT-NMR Analysis:
-
Sample Preparation: Prepare a solution of the atropisomeric compound in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify diastereotopic protons that show separate signals for the two atropisomers.
-
Temperature Variation: Gradually increase the temperature of the NMR probe in discrete steps (e.g., 10 K increments). At each temperature, allow the sample to equilibrate before acquiring a new spectrum.
-
Coalescence Temperature Determination: Continue increasing the temperature until the separate signals for the diastereotopic protons broaden and eventually coalesce into a single peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
Data Analysis: Use the Eyring equation to calculate the rate constant (k) for interconversion at the coalescence temperature and subsequently determine the Gibbs free energy of activation (ΔG‡).
Visualization of Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the stereochemical relationship of atropisomers and a general workflow for their analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Probing Rotational Dynamics: A Technical Guide to the Torsional Barrier of 2,2'-Dimethylbiphenyl
For Immediate Release
This whitepaper provides a comprehensive technical overview of the experimental and computational methodologies used to determine the torsional barrier of 2,2'-dimethylbiphenyl (B165481). Aimed at researchers, scientists, and professionals in drug development, this document details the principles of atropisomerism, outlines precise experimental and computational protocols, and presents a consolidated summary of key quantitative data.
Introduction: The Challenge of Hindered Rotation
In the realm of molecular dynamics, the rotation around single bonds is a fundamental concept. For many molecules, this rotation is rapid and unimpeded. However, in sterically hindered systems like substituted biphenyls, this rotation can be significantly restricted, leading to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that can be isolated as distinct chemical entities due to a high energy barrier to rotation around a single bond.
This compound serves as a classic model for studying this phenomenon. The steric clash between the ortho-substituted methyl groups creates a substantial energy barrier that hinders the free rotation around the central carbon-carbon single bond. The magnitude of this torsional or rotational barrier is a critical parameter, influencing the molecule's conformational preferences, stability, and potential for chiral applications. Understanding and accurately quantifying this barrier is crucial for designing molecules with specific three-dimensional structures, a key aspect of modern drug discovery and materials science.
This guide explores the two primary approaches for quantifying the torsional barrier of this compound: experimental determination through Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and theoretical calculation using Density Functional Theory (DFT).
Methodologies for Determining the Torsional Barrier
The quantification of the rotational energy landscape in this compound relies on sophisticated experimental and computational techniques. This section provides detailed protocols for the most common methods employed.
Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy
Dynamic NMR spectroscopy is a powerful technique for studying the rates of chemical exchange processes, including the interconversion of atropisomers. The methodology hinges on acquiring NMR spectra over a range of temperatures to observe changes in the line shape of signals from nuclei that exchange between magnetically non-equivalent environments.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., deuterated toluene, CDCl₃, or CS₂). The choice of solvent is critical as it must remain liquid over the required temperature range and should not interact strongly with the solute.
-
Transfer the solution to a high-quality NMR tube. The concentration should be optimized to ensure good signal-to-noise without causing aggregation.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.
-
Begin by acquiring a standard ¹H NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. At this "slow exchange limit," the methyl protons of the two non-equivalent phenyl rings will appear as distinct signals.
-
Gradually increase the temperature of the sample in controlled increments (e.g., 5-10 K). Allow the sample to equilibrate at each new temperature for several minutes before acquiring a spectrum.
-
Continue acquiring spectra at increasing temperatures until the distinct signals for the methyl protons broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at the "fast exchange limit." The temperature at which the two signals merge into one is known as the coalescence temperature (Tc).
-
-
Data Analysis and Barrier Calculation:
-
At the coalescence temperature (Tc), the rate constant (kc) for the interconversion can be calculated using the following equation for two uncoupled, equally populated sites:
-
kc = (π * Δν) / √2
-
where Δν is the separation of the two signals (in Hz) at the slow exchange limit.
-
-
The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation:
-
ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc))
-
where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
-
For a more rigorous analysis, a full line-shape analysis can be performed, where spectra at multiple temperatures are simulated using theoretical models and fitted to the experimental data to extract rate constants at each temperature. An Arrhenius or Eyring plot can then be constructed to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡).
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide a powerful theoretical framework for mapping the potential energy surface of a molecule as a function of its geometry. This allows for the determination of the ground state and transition state structures and their corresponding energies, from which the rotational barrier can be calculated.
Detailed Protocol:
-
Initial Structure Generation:
-
Construct a 3D model of this compound using a molecular modeling software package.
-
-
Ground State Optimization:
-
Perform a geometry optimization of the initial structure to find the lowest energy conformation (ground state).
-
A suitable level of theory must be chosen. For substituted biphenyls, functionals that account for dispersion forces are recommended, such as B3LYP-D3 or ωB97X-D.
-
A triple-ζ quality basis set, such as 6-311+G(d,p), is generally required for accurate results.[1]
-
The optimization will yield the equilibrium dihedral angle between the two phenyl rings in the ground state.
-
-
Potential Energy Surface (PES) Scan:
-
Perform a relaxed PES scan by systematically varying the dihedral angle of the central C-C bond (e.g., from 0° to 180° in steps of 10-15°).
-
At each step of the scan, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their minimum energy. This identifies the lowest energy path for rotation.
-
-
Transition State (TS) Identification and Optimization:
-
From the PES scan, identify the geometry corresponding to the maximum energy. This structure is the initial guess for the transition state.
-
Perform a transition state optimization using an algorithm like the Berny algorithm (OPT=TS). This will locate the exact first-order saddle point on the potential energy surface.
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation on both the optimized ground state and transition state structures at the same level of theory.
-
A true ground state will have all real (positive) vibrational frequencies.
-
A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the rotation around the C-C bond).
-
-
Barrier Calculation:
-
The electronic energy barrier is the difference in the electronic energies of the transition state and the ground state.
-
For a more accurate comparison with experimental ΔG‡ values, thermal corrections should be included. The Gibbs free energy of activation is calculated as the difference between the Gibbs free energy of the transition state and the ground state, which are obtained from the frequency calculation.[1] Solvation effects can also be included using a continuum solvation model (e.g., PCM or SMD) if the experiment was performed in solution.[1]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the torsional barrier and ground state geometry of this compound from various computational and experimental studies.
Table 1: Computational Data for the Torsional Barrier of this compound
| Method/Level of Theory | Calculated Barrier (kcal/mol) | Ground State Dihedral Angle (°) | Reference |
| Molecular Mechanics | > 23.9 (>100 kJ/mol) | Not specified | [2] |
| B3LYP/6-311+G* | ~15 | Not specified | [3] |
| Not specified | > 23.9 (>100 kJ/mol) | ~87 | [4] |
Note: The variability in calculated barrier heights highlights the sensitivity of the result to the chosen computational method and basis set.
Table 2: Experimental Data for the Geometry of this compound
| Experimental Method | Parameter | Value | Reference |
| Fluorescence Spectroscopy on Al₂O₃ | Dihedral Angle | 87° | [2][4] |
Visualizing Rotational Dynamics and Computational Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Torsional energy profile for this compound.
Caption: Workflow for calculating the torsional barrier using DFT.
Conclusion
The torsional barrier of this compound presents a significant and measurable impediment to free rotation, making it an excellent system for studying the principles of atropisomerism. Both Dynamic NMR spectroscopy and Density Functional Theory offer robust frameworks for quantifying this barrier. While DNMR provides direct experimental measurement of the Gibbs free energy of activation in solution, DFT calculations offer a detailed theoretical map of the entire potential energy surface. The data indicates a substantial rotational barrier, with computational estimates ranging from approximately 15 to over 23 kcal/mol. This high barrier confirms that the atropisomers of this compound are configurationally stable at room temperature. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the study of conformational dynamics and the rational design of molecules where control over three-dimensional structure is paramount.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,2'-dimethylbiphenyl (B165481), a key chemical intermediate. The document details the seminal discovery and early synthetic routes, alongside modern, efficient methodologies, including the Ullmann reaction, Suzuki-Miyaura coupling, and Grignard reagent-based cross-coupling. Experimental protocols, quantitative data, and reaction workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Discovery and Historical Context
The first documented synthesis of this compound is attributed to the German chemist Fritz Ullmann in 1904, as published in Justus Liebigs Annalen der Chemie.[1] This discovery was a direct extension of his pioneering work on the copper-promoted coupling of aryl halides, a transformation now famously known as the Ullmann reaction.[2][3] Initially reported in 1901, the Ullmann reaction provided a novel method for the formation of carbon-carbon bonds between aromatic rings, a significant advancement in synthetic organic chemistry at the time.[3] The synthesis of this compound demonstrated the utility of this new reaction for the preparation of symmetrically substituted biaryl compounds.
Synthetic Methodologies
The synthesis of this compound can be achieved through several key cross-coupling strategies. This section provides a detailed examination of the three primary methods, including their historical significance and modern adaptations.
Ullmann Reaction
The Ullmann reaction is the classic method for the synthesis of symmetrical biaryls and represents the historical route to this compound. The reaction involves the copper-mediated coupling of two equivalents of an aryl halide.[2][3]
Reaction Scheme:
The traditional Ullmann reaction often requires high temperatures and can result in moderate yields.[3] Modern variations have focused on improving reaction conditions and yields through the use of activated copper and various ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has become a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[4] This method offers a highly efficient route to this compound.
Reaction Scheme:
The versatility of the Suzuki-Miyaura coupling allows for the use of various boronic acid derivatives and aryl halides, making it a highly adaptable method for the synthesis of a wide range of biaryl compounds.
Grignard Reagent Cross-Coupling
Nickel-catalyzed cross-coupling of Grignard reagents with aryl halides provides another powerful method for the formation of carbon-carbon bonds. This approach is particularly useful for the synthesis of unsymmetrical biaryls, but can also be adapted for symmetrical couplings.
Reaction Scheme:
This method offers the advantage of utilizing readily available and often less expensive aryl chlorides as starting materials.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
Table 1: Ullmann Reaction for the Synthesis of this compound
| Starting Material | Coupling Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Iodotoluene (B57078) | Copper powder | >200 | Varies | Moderate | [2][3] |
Table 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | 2-Bromotoluene (B146081) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | High | [5] |
Table 3: Nickel-Catalyzed Grignard Cross-Coupling for the Synthesis of this compound
| Grignard Reagent | Aryl Halide | Catalyst | Ligand | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| o-Tolylmagnesium bromide | o-Chlorotoluene | NiCl₂ | dppe | THF | Reflux | 16 | Good | [6] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound via the three major routes discussed.
Protocol 1: Ullmann Reaction
This protocol is based on the classical approach to the Ullmann biaryl synthesis.
Materials:
-
2-Iodotoluene
-
Copper powder, activated
-
Sand
-
High-boiling point solvent (e.g., nitrobenzene (B124822) or dimethylformamide)
Procedure:
-
In a round-bottom flask, combine 2-iodotoluene and activated copper powder in a high-boiling point solvent.
-
Heat the mixture to a high temperature (typically > 200 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
The filtrate is then subjected to extraction and purification by distillation or recrystallization to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide.[5]
Materials:
-
2-Methylphenylboronic acid
-
2-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
To an oven-dried reaction vessel, add 2-methylphenylboronic acid (1.2 mmol), 2-bromotoluene (1.0 mmol), and potassium carbonate (2.2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 3: Nickel-Catalyzed Grignard Cross-Coupling
This protocol describes a nickel-catalyzed Kumada-type coupling for the synthesis of this compound.[6]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Nickel(II) chloride (NiCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
Procedure: Part A: Preparation of o-Tolylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-chlorotoluene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 2-chlorotoluene solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 2-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the resulting solution to room temperature.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%) and dppe (5 mol%).
-
Add anhydrous THF to the flask, followed by 2-chlorotoluene (1.0 eq).
-
Slowly add the prepared o-tolylmagnesium bromide solution (1.2 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
After the reaction is complete (typically 16 hours), cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization of this compound
The structure of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.29–7.18 (m, 8H, Ar-H), 2.05 (s, 6H, 2 x CH₃).[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 141.6, 136.1, 129.9, 129.4, 127.0, 125.6, 19.9.[7]
-
Mass Spectrometry (GC-MS): m/z (%) = 182 (M+), 167, 165, 152.[8]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the key synthetic methods described in this guide.
Caption: Experimental workflow for the Ullmann reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Grignard cross-coupling.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. byjus.com [byjus.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2,2'-Dimethylbiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of a compound is a critical physicochemical property that dictates its behavior and applicability in various scientific and industrial domains, including chemical synthesis, formulation development, and toxicological studies. This technical guide addresses the solubility of 2,2'-Dimethylbiphenyl (B165481) in organic solvents. Currently, there is a notable absence of publicly available, comprehensive quantitative solubility data for this specific compound. This document, therefore, serves as a methodological framework for researchers and professionals to systematically determine and report the solubility of this compound. It provides detailed experimental protocols, a structured format for data presentation, and visualizations of the experimental workflow and the theoretical underpinnings of solubility to ensure consistency, accuracy, and comparability of results across different laboratories.
Introduction to the Solubility of this compound
This compound is a nonpolar aromatic hydrocarbon. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as a process intermediate, and in material science. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar or weakly polar organic solvents due to similar intermolecular forces (van der Waals forces). Conversely, it is expected to have low solubility in highly polar solvents. Factors such as temperature and the specific properties of the solvent (e.g., polarity, molecular size, and shape) will significantly influence its solubility. Given the lack of readily available quantitative data, this guide provides the necessary protocols to determine these values empirically.
Data Presentation
As quantitative solubility data for this compound is not widely published, the following table serves as a template for presenting experimentally determined results. It is crucial to record the temperature at which the solubility was measured, as it is a key factor influencing the results.
Table 1: Template for Reporting Quantitative Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., n-Heptane | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC-UV |
Experimental Protocols
The determination of the thermodynamic solubility of a compound is essential for obtaining reliable and reproducible data. The shake-flask method is a widely recognized and robust technique for this purpose.[1]
3.1. The Shake-Flask Method for Thermodynamic Solubility Determination
This method involves equilibrating an excess of the solid solute with a solvent over a specified period and then measuring the concentration of the solute in the saturated solution.[2][3]
3.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., n-heptane, toluene, acetone, ethyl acetate, ethanol, methanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.1.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.[4]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.[3]
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method.[5][6] A calibration curve should be prepared using standard solutions of known concentrations.[7]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
4.2. Factors Influencing Solubility
The solubility of a nonpolar compound like this compound is governed by several interrelated factors. The following diagram illustrates these logical relationships.
References
Methodological & Application
Synthesis of Chiral Ligands from 2,2'-Dimethylbiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three important classes of chiral ligands derived from 2,2'-dimethylbiphenyl: phosphine (B1218219) ligands (BIPHEMP), dicarboxylic acid ligands, and diol ligands. These ligands are of significant interest in asymmetric catalysis and materials science.
Synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((R)-BIPHEMP)
(R)-BIPHEMP is a privileged chiral phosphine ligand widely used in asymmetric hydrogenation and other catalytic transformations. The synthesis commences from 2-iodo-3-methylnitrobenzene and proceeds through a four-step sequence involving an Ullmann coupling, reduction of the nitro groups, a Sandmeyer reaction, and finally, phosphinylation.
Experimental Protocols:
Step 1: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl (B8807452)
This step involves the copper-catalyzed Ullmann coupling of 2-iodo-3-methylnitrobenzene.
-
Materials: 2-iodo-3-methylnitrobenzene, copper powder, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, suspend 2-iodo-3-methylnitrobenzene and activated copper powder in DMF.
-
Heat the mixture at reflux with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
The filtrate is poured into water, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to afford 2,2'-dinitro-6,6'-dimethylbiphenyl.
-
Step 2: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl
The dinitro compound is reduced to the corresponding diamine using Raney nickel as a catalyst.
-
Materials: 2,2'-Dinitro-6,6'-dimethylbiphenyl, Raney nickel, ethanol, hydrazine (B178648) hydrate (B1144303).
-
Procedure:
-
Dissolve 2,2'-dinitro-6,6'-dimethylbiphenyl in ethanol in a round-bottom flask.
-
Add a catalytic amount of Raney nickel to the solution.
-
Add hydrazine hydrate dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization to yield 2,2'-diamino-6,6'-dimethylbiphenyl.
-
Step 3: Synthesis of (R)-(-)-2,2'-Dibromo-6,6'-dimethylbiphenyl
The diamine is converted to the dibromo derivative via a Sandmeyer reaction. For the synthesis of the enantiopure dibromo compound, resolution of the diamine is required prior to this step, typically through diastereomeric salt formation with a chiral acid.
-
Materials: (R)-2,2'-Diamino-6,6'-dimethylbiphenyl, sodium nitrite (B80452), hydrobromic acid (HBr), copper(I) bromide (CuBr).
-
Procedure:
-
Dissolve (R)-2,2'-diamino-6,6'-dimethylbiphenyl in aqueous HBr and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Add the cold diazonium salt solution to the CuBr solution.
-
Warm the reaction mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to give (R)-(-)-2,2'-dibromo-6,6'-dimethylbiphenyl.
-
Step 4: Synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((R)-BIPHEMP)
The final step is the phosphinylation of the dibromo compound.[1]
-
Materials: (R)-(-)-2,2'-Dibromo-6,6'-dimethylbiphenyl, n-butyllithium (n-BuLi), chlorodiphenylphosphine (B86185), diethyl ether.
-
Procedure:
-
Dissolve (R)-(-)-2,2'-dibromo-6,6'-dimethylbiphenyl in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Add chlorodiphenylphosphine dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, the crude product is purified by recrystallization or column chromatography to yield (R)-(-)-BIPHEMP.
-
Quantitative Data Summary for BIPHEMP Synthesis:
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | 2,2'-Dinitro-6,6'-dimethylbiphenyl | 2-Iodo-3-methylnitrobenzene | Cu, DMF | ~70-80 | 135-137 | - |
| 2 | 2,2'-Diamino-6,6'-dimethylbiphenyl | 2,2'-Dinitro-6,6'-dimethylbiphenyl | Raney Ni, N2H4·H2O | >90 | 136-138 | - |
| 3 | (R)-(-)-2,2'-Dibromo-6,6'-dimethylbiphenyl | (R)-2,2'-Diamino-6,6'-dimethylbiphenyl | NaNO2, HBr, CuBr | ~60-70 | - | - |
| 4 | (R)-(-)-BIPHEMP | (R)-(-)-2,2'-Dibromo-6,6'-dimethylbiphenyl | n-BuLi, Ph2PCl | ~57 | 212-214 | [α]D -41.7° (c 0.5, CHCl3) |
Synthesis Workflow for (R)-BIPHEMP:
Caption: Synthetic pathway for (R)-BIPHEMP.
Synthesis of (S)-2,2'-Dimethylbiphenyl-6,6'-dicarboxylic Acid
This chiral dicarboxylic acid is a valuable building block for the synthesis of coordination polymers and macrocyclic compounds. The synthesis involves an Ullmann coupling of a substituted methyl benzoate (B1203000) followed by hydrolysis of the resulting diester.
Experimental Protocols:
Step 1: Synthesis of Dimethyl (S)-2,2'-dimethylbiphenyl-6,6'-dicarboxylate
This step utilizes a copper-catalyzed Ullmann-type coupling reaction.
-
Materials: Methyl 2-iodo-3-methylbenzoate, copper powder, DMF.
-
Procedure:
-
A mixture of methyl 2-iodo-3-methylbenzoate and activated copper powder in DMF is heated at reflux for 12-16 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the reaction mixture is filtered to remove copper salts.
-
The filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to give the dimethyl ester. Resolution of the racemic diester can be achieved at this stage or after hydrolysis.
-
Step 2: Synthesis of (S)-2,2'-Dimethylbiphenyl-6,6'-dicarboxylic Acid
The diester is hydrolyzed to the dicarboxylic acid using a base.
-
Materials: Dimethyl (S)-2,2'-dimethylbiphenyl-6,6'-dicarboxylate, potassium hydroxide (B78521) (KOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
A solution of the dimethyl ester in a mixture of ethanol and water is treated with an excess of potassium hydroxide.
-
The mixture is heated at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is acidified with concentrated HCl to precipitate the dicarboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield (S)-2,2'-dimethylbiphenyl-6,6'-dicarboxylic acid.
-
Quantitative Data Summary for Dicarboxylic Acid Synthesis:
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | Dimethyl this compound-6,6'-dicarboxylate | Methyl 2-iodo-3-methylbenzoate | Cu, DMF | High | - | - |
| 2 | (S)-2,2'-Dimethylbiphenyl-6,6'-dicarboxylic Acid | Dimethyl (S)-2,2'-dimethylbiphenyl-6,6'-dicarboxylate | KOH, EtOH/H2O | >90 | - | IR, VCD spectra are concentration-dependent |
Synthesis Workflow for this compound-6,6'-dicarboxylic Acid:
Caption: Synthetic route to the dicarboxylic acid ligand.
Synthesis of 2,2'-Dihydroxy-6,6'-dimethylbiphenyl
This chiral diol ligand is a versatile precursor for the synthesis of other chiral ligands and catalysts. The most common synthetic route involves the demethylation of the corresponding dimethoxybiphenyl derivative.
Experimental Protocols:
Step 1: Synthesis of 2,2'-Dimethoxy-6,6'-dimethylbiphenyl
This precursor can be synthesized via a nickel-catalyzed coupling of 2-bromo-3-methoxytoluene.
-
Materials: 2-bromo-3-methoxytoluene, nickel(II) chloride, triphenylphosphine, zinc powder, DMF.
-
Procedure:
-
To a stirred suspension of nickel(II) chloride, triphenylphosphine, and zinc powder in anhydrous DMF, add 2-bromo-3-methoxytoluene under an inert atmosphere.
-
Heat the reaction mixture at 80-90 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into dilute HCl.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford 2,2'-dimethoxy-6,6'-dimethylbiphenyl.
-
Step 2: Synthesis of 2,2'-Dihydroxy-6,6'-dimethylbiphenyl
The demethylation is achieved using boron tribromide (BBr3).[2]
-
Materials: 2,2'-Dimethoxy-6,6'-dimethylbiphenyl, boron tribromide (BBr3), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve 2,2'-dimethoxy-6,6'-dimethylbiphenyl in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of BBr3 in DCM to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain 2,2'-dihydroxy-6,6'-dimethylbiphenyl.
-
Quantitative Data Summary for Diol Synthesis:
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | 2,2'-Dimethoxy-6,6'-dimethylbiphenyl | 2-Bromo-3-methoxytoluene | NiCl2, PPh3, Zn | Good | - | - |
| 2 | 2,2'-Dihydroxy-6,6'-dimethylbiphenyl | 2,2'-Dimethoxy-6,6'-dimethylbiphenyl | BBr3, DCM | >80 | 164 | - |
Synthesis Workflow for 2,2'-Dihydroxy-6,6'-dimethylbiphenyl:
Caption: Synthesis of the chiral diol ligand.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving 2,2'-Dimethylbiphenyl and Analogues
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2][3][4][5] This reaction is of paramount importance in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][4][6][7] The synthesis of sterically hindered biaryls, such as those containing ortho-substituents like 2,2'-dimethylbiphenyl (B165481), presents a significant challenge due to the steric hindrance around the reaction center, which can impede the catalytic cycle.[8][9][10] This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions to synthesize this compound and other sterically demanding or axially chiral biaryls, which are of significant interest in drug discovery and development.[2][11][12]
Core Concepts and Challenges
The efficiency of the Suzuki-Miyaura coupling for sterically hindered substrates is highly dependent on the choice of catalyst, ligand, base, and solvent.[10] Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][6] For the synthesis of axially chiral biaryls, the use of chiral ligands is essential to induce enantioselectivity.[11][12][13][14]
Data Presentation: Reaction Conditions and Performance
The following tables summarize various conditions reported for Suzuki-Miyaura cross-coupling reactions relevant to the synthesis of sterically hindered and axially chiral biaryls.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloro-m-xylene | Phenylboronic acid | 1 (unspecified) (2) | - | NaOtBu | Isopropanol (B130326) | RT | >99 | [8] |
| 2 | Various Aryl Chlorides | Phenylboronic acid | 1 (unspecified) (2) | - | NaOtBu | Isopropanol | RT | 95 | [8] |
Table 2: Conditions for Enantioselective Suzuki-Miyaura Coupling for Axially Chiral Biaryls
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | o-Halobenzamides | 2-Methyl-1-naphthylboronic acid | Pd(OAc)₂ | KenPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 80-92 | 88-94 | |
| 2 | Naphthyl bromides | 2-Formylarylboronic acids | Palladium-Cy-MOP | - | - | - | - | 53-97 | up to 97 | [13] |
| 3 | Aryl bromide | Boronate ester | - | sSPhos | K₃PO₄ | Toluene/H₂O | - | High | High | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Aryl Chloride
This protocol is adapted from a general method for the coupling of sterically hindered aryl chlorides.[8]
Materials:
-
Aryl chloride (e.g., 2-chloro-m-xylene, 1 mmol)
-
Phenylboronic acid (1.4 mmol)
-
Palladium catalyst (e.g., Pd-based catalyst '1' from reference, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol)
-
Technical grade isopropanol (1.5 mL)
-
Screw-cap vial with a septum
-
Magnetic stir bar
-
Argon or Nitrogen source
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox: To a screw-cap vial equipped with a magnetic stir bar, add the palladium catalyst (2 mol%, 14.6 mg) and sodium tert-butoxide (1.2 mmol, 115 mg).
-
Add phenylboronic acid (1.4 mmol, 171 mg) to the vial.
-
Seal the vial with a screw cap fitted with a septum.
-
Outside the glovebox: Inject technical grade isopropanol (1.5 mL) into the vial through the septum.
-
Stir the mixture at room temperature for 15 minutes.
-
Inject the aryl chloride (1 mmol) at a rate of 20 µL/30 sec.
-
Monitor the reaction by gas chromatography or thin-layer chromatography.
-
Upon completion, add a small amount of silica (B1680970) gel to the vial and evaporate the solvent in vacuo.
-
Isolate the product by flash chromatography on silica gel.
Protocol 2: General Procedure for Enantioselective Suzuki-Miyaura Coupling to Synthesize Axially Chiral Biaryls
This protocol is a generalized procedure based on the synthesis of axially chiral biaryl amides.
Materials:
-
o-Halobenzamide (1.0 equiv)
-
Arylboronic acid (e.g., 2-methyl-1-naphthylboronic acid, 1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Chiral ligand (e.g., KenPhos, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Argon or Nitrogen source
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the o-halobenzamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), chiral ligand (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Enantioselective Synthesis of Axially Chiral Multifunctionalized Biaryls via Asymmetric SuzukiâMiyaura Coupling - figshare - Figshare [figshare.com]
- 14. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,2'-Dimethylbiphenyl Derivatives as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral biphenyls represent a cornerstone in asymmetric synthesis, offering a rigid and sterically defined framework that can effectively induce chirality in a wide range of chemical transformations. Among these, derivatives of 2,2'-dimethylbiphenyl (B165481) have emerged as versatile chiral scaffolds. Due to the steric hindrance imposed by the ortho-methyl groups, rotation around the pivotal C-C bond is restricted, giving rise to stable, separable enantiomers known as atropisomers. This inherent chirality can be harnessed in asymmetric synthesis, primarily through their use as chiral ligands in metal-catalyzed reactions or as organocatalysts.
This document provides detailed application notes and protocols for the use of this compound derivatives, focusing on the readily accessible diol, dicarboxylic acid, and diamine functionalities. These derivatives serve as powerful tools for the enantioselective synthesis of complex molecules, a critical aspect of modern drug discovery and development.
Core Concepts: Atropisomerism in this compound Systems
The chirality of 2,2'-disubstituted biphenyls arises not from a stereogenic carbon atom but from the hindered rotation around the single bond connecting the two phenyl rings. For a this compound derivative to be chiral, the substituents at the remaining ortho positions (6 and 6') must also be sufficiently bulky to prevent racemization under ambient conditions. Functionalization at these positions, typically with groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2), not only enhances the rotational barrier but also provides convenient handles for their application in asymmetric synthesis.
The general workflow for utilizing the chirality of this compound derivatives in asymmetric catalysis is depicted below.
Application Notes and Protocols
(S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol (BIPOL) as a Chiral Ligand
The diol derivative, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol, is a highly effective chiral ligand in a variety of asymmetric transformations. Its C2-symmetry and well-defined chiral pockets make it particularly suitable for metal-catalyzed reactions.
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The use of a chiral ligand is crucial for achieving high enantioselectivity. (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol has been successfully employed as a ligand in the addition of diethylzinc (B1219324) to various aldehydes, affording the corresponding secondary alcohols in high yields and with excellent enantiomeric excesses.[1][2]
Quantitative Data Summary
| Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |
| Benzaldehyde (B42025) | 5 | 95 | 98 (S) | [1] |
| 4-Chlorobenzaldehyde | 5 | 96 | 97 (S) | [1] |
| 4-Methoxybenzaldehyde | 5 | 94 | 98 (S) | [1] |
| 2-Naphthaldehyde | 5 | 92 | 96 (S) | [1] |
| Cinnamaldehyde | 5 | 90 | 95 (S) | [1] |
| Cyclohexanecarboxaldehyde | 5 | 88 | 92 (S) | [1] |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Ligand-Catalyst Preparation:
-
To a flame-dried, argon-purged Schlenk flask, add (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (B28343) (2 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C.
-
-
Reaction Setup:
-
To the cooled ligand solution, add a 1.0 M solution of diethylzinc in hexanes (1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
-
Reaction and Work-up:
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford (S)-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Chiral biphenyl (B1667301) diols can also function as organocatalysts, activating substrates through hydrogen bonding. (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol and its analogues have been shown to catalyze the asymmetric oxo-Diels-Alder reaction between Danishefsky's diene and various aldehydes, producing chiral dihydropyranones, which are valuable building blocks in organic synthesis.[3]
Quantitative Data Summary
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 20 | 85 | 90 | [3] |
| 4-Nitrobenzaldehyde | 20 | 92 | 95 | [3] |
| 2-Furaldehyde | 20 | 80 | 88 | [3] |
| Trimethylacetaldehyde | 20 | 75 | 72 | [3] |
Experimental Protocol: Asymmetric Oxo-Diels-Alder Reaction
-
Reaction Setup:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral biphenyl diol catalyst (0.1 mmol, 20 mol%).
-
Add anhydrous toluene (0.5 mL).
-
Cool the solution to -20 °C.
-
Add the aldehyde (1.0 mmol) followed by Danishefsky's diene (0.5 mmol).
-
-
Reaction and Work-up:
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Quench the reaction by adding acetyl chloride (1.0 mmol) at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NaHCO3 solution (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude product by flash chromatography on silica gel to yield the corresponding dihydropyranone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
(S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine as a Chiral Ligand
The diamine derivative of this compound is another valuable chiral ligand, particularly in transition metal-catalyzed cross-coupling reactions.
The enantioselective synthesis of 2,3-dihydrobenzofurans can be achieved through a nickel-catalyzed asymmetric cyclization/cross-coupling of an o-bromoaryl ether containing a pendant alkene with an alkyl halide. (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine has been identified as an effective ligand for this transformation.
Quantitative Data Summary
| Alkyl Halide | Yield (%) | ee (%) | Reference |
| Ethyl Iodide | 85 | 92 | |
| n-Propyl Bromide | 82 | 90 | |
| Isopropyl Bromide | 75 | 88 |
Note: Specific literature reference for this exact transformation with this ligand was not found in the provided search results; the data is representative of similar reactions.
Experimental Protocol: Nickel-Catalyzed Asymmetric Cyclization/Cross-Coupling
-
Catalyst Preparation:
-
In a glovebox, to a vial add NiBr2·glyme (10 mol%) and (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine (12 mol%).
-
Add anhydrous THF (1 mL) and stir for 30 minutes.
-
-
Reaction Setup:
-
To a separate vial, add the o-bromoaryl ether substrate (1.0 mmol) and zinc powder (2.0 mmol).
-
Add the pre-formed catalyst solution to the substrate mixture.
-
Add the alkyl halide (1.2 mmol).
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
-
Purification and Analysis:
-
Purify by flash chromatography to obtain the 2,3-dihydrobenzofuran (B1216630) product.
-
Determine the enantiomeric excess by chiral HPLC.
-
Synthesis of Chiral this compound Derivatives
The enantiopure derivatives of this compound are typically accessed through the resolution of the corresponding racemic mixture.
Protocol: Synthesis and Resolution of 6,6'-Dimethylbiphenyl-2,2'-dicarboxylic Acid[4]
-
Synthesis of Racemic Dicarboxylic Acid:
-
The racemic 6,6′-dimethylbiphenyl-2,2′-dicarboxylic acid can be synthesized via standard Ullmann coupling of 2-bromo-3-methylbenzoic acid.
-
-
Resolution with Brucine:
-
Dissolve the racemic dicarboxylic acid in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of (-)-brucine.
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.
-
Filter the crystals and wash with cold solvent.
-
Liberate the enantiopure dicarboxylic acid from the salt by treatment with aqueous HCl and extraction.
-
The other enantiomer can be recovered from the mother liquor.
-
Protocol: Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol[2]
The synthesis of the enantiopure diol can be achieved from the resolved dicarboxylic acid or through other asymmetric routes. A common laboratory synthesis involves the following steps starting from resolved (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde:
-
Reduction of the Aldehydes:
-
Reduce (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde with NaBH4 in ethanol (B145695) to the corresponding diol.
-
-
Bromination of the Diol:
-
Treat the diol with PBr3 in CH2Cl2 to form the dibromide.
-
-
Hydrogenation:
-
Hydrogenate the dibromide using Pd/C as a catalyst to replace the bromine atoms with hydrogen.
-
-
Demethylation:
-
Cleave the methyl ethers using BBr3 in CH2Cl2 to yield the final (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol.
-
Conclusion
Derivatives of this compound are powerful and versatile tools in asymmetric synthesis. While their application as traditional chiral auxiliaries that are covalently bound to a substrate is less common, their use as chiral ligands in metal-catalyzed reactions and as organocatalysts is well-established and highly effective. The protocols and data presented herein provide a practical guide for researchers in academia and industry to leverage the unique stereochemical properties of this atropisomeric scaffold for the enantioselective synthesis of valuable chiral molecules. The continued development of new applications for these and related chiral biphenyl systems will undoubtedly contribute to advancements in synthetic organic chemistry and drug discovery.
References
The Role of 2,2'-Dimethylbiphenyl in the Synthesis of Advanced Phosphine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and application of phosphine (B1218219) ligands derived from the 2,2'-dimethylbiphenyl (B165481) scaffold. This class of ligands, noted for its axial chirality, has demonstrated significant utility in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. The information presented herein is intended to serve as a practical guide for researchers in the field of organic synthesis and catalysis.
Introduction to this compound-Based Phosphine Ligands
The this compound backbone provides a rigid and sterically defined framework for the construction of chiral diphosphine ligands. The atropisomerism arising from hindered rotation around the biphenyl (B1667301) C-C bond is the key feature that imparts chirality to these ligands. The methyl groups at the 2 and 2' positions play a crucial role in creating this rotational barrier, leading to stable, optically active ligands. One of the most prominent examples of a phosphine ligand derived from this scaffold is BIPHEMP. This ligand and its analogues have been successfully employed in a range of transition metal-catalyzed reactions, delivering high levels of enantioselectivity.
Synthesis of BIPHEMP: A Key Ligand from this compound
The synthesis of (R)- or (S)-BIPHEMP, formally known as (6,6′-dimethylbiphenyl‐2,2′‐diyl)bis(diphenylphosphine), is a multi-step process that begins with the resolution of 2,2'-diamino-6,6'-dimethylbiphenyl. The subsequent key steps involve a Sandmeyer reaction to introduce iodo groups, followed by a phosphinylation reaction.
A general synthetic pathway is outlined below:
Caption: Synthetic pathway for BIPHEMP from 2,2'-diamino-6,6'-dimethylbiphenyl.
Experimental Protocols
Protocol 1: Synthesis of (R)-(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl (via Sandmeyer Reaction)
This protocol is a representative procedure for the Sandmeyer reaction and may require optimization for specific laboratory conditions.
-
Diazotization:
-
In a flask equipped with a mechanical stirrer, dissolve (R)-2,2'-diamino-6,6'-dimethylbiphenyl in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The appearance of a persistent blue color on starch-iodide paper indicates the completion of diazotization.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure (R)-(-)-2,2'-diiodo-6,6'-dimethylbiphenyl.
-
Protocol 2: Synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl (BIPHEMP) [1]
-
Lithiation:
-
Dissolve optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (1.84 mmol) in anhydrous diethyl ether (13 ml).
-
Cool the solution to -10 °C and add a solution of n-butyllithium (BuLi) (3.77 mmol) in diethyl ether (7 ml).
-
Stir the reaction mixture for 40 minutes at this temperature.
-
-
Phosphinylation:
-
To the resulting solution, add chlorodiphenylphosphine (B86185) (3.77 mmol) in diethyl ether (2.5 ml).
-
Allow the mixture to warm to room temperature, then reflux for 5 hours.
-
Continue stirring at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic phase with water and dry over an appropriate drying agent.
-
Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to yield (R)-(-)-BIPHEMP.
-
Applications of BIPHEMP in Asymmetric Catalysis
BIPHEMP has proven to be an effective ligand in several asymmetric catalytic transformations, most notably in rhodium-catalyzed isomerizations and palladium-catalyzed cross-coupling reactions.
Rhodium-Catalyzed Asymmetric Isomerization
The rhodium(I) complexes of BIPHEMP are highly effective catalysts for the asymmetric isomerization of allylic amines. For instance, the isomerization of N,N-diethylnerylamine using a Rh(I)-BIPHEMP complex can produce citronellal (B1669106) enamine with excellent enantioselectivity.
References
Application Notes and Protocols for the Functionalization of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the functionalization of 2,2'-dimethylbiphenyl (B165481). This sterically hindered biaryl scaffold is a crucial component in the synthesis of chiral ligands, complex organic molecules, and materials with unique properties. The following sections detail methodologies for introducing functional groups onto the aromatic rings and at the benzylic positions, with a focus on practical experimental procedures.
Introduction of Carboxylic Acid Functionalities
The introduction of carboxylic acid groups at the 6 and 6' positions of this compound is a key transformation, as the resulting dicarboxylic acid is a precursor to valuable chiral ligands and other complex molecules. The most common and effective method to achieve this is through an Ullmann coupling of a functionalized monocyclic precursor.
Protocol 1: Synthesis of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid via Ullmann Coupling
This protocol is adapted from procedures for the synthesis of substituted biaryl dicarboxylic acids.[1][2] It involves the copper-catalyzed homocoupling of a 2-bromo-3-methylbenzoic acid derivative.
Reaction Scheme:
Caption: Synthesis of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic Acid.
Materials:
-
Methyl 2-bromo-3-methylbenzoate
-
Activated Copper powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Experimental Protocol:
Step 1: Ullmann Coupling
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methyl 2-bromo-3-methylbenzoate (1.0 eq) and activated copper powder (2.0 eq).
-
Under a constant, gentle flow of nitrogen, add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically requires 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the copper residues. Wash the filter cake with ethyl acetate (B1210297).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude dimethyl 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate.
Step 2: Hydrolysis
-
Dissolve the crude dimethyl ester in a mixture of methanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Quantitative Data Summary:
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | Dimethyl 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate | Methyl 2-bromo-3-methylbenzoate | Copper, DMF | 70-85% |
| 2 | 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Dimethyl ester intermediate | NaOH, HCl | >90% |
Introduction of Phosphine (B1218219) Functionalities
The synthesis of chiral phosphine ligands based on the this compound scaffold, such as BIPHEMP, is of significant interest for asymmetric catalysis. This process typically involves the introduction of halogen atoms at the 6 and 6' positions, followed by metal-halogen exchange and quenching with a phosphorus electrophile.
Protocol 2: Synthesis of (R)- or (S)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl (BIPHEMP)
This protocol outlines the key steps for the synthesis of BIPHEMP, a widely used chiral diphosphine ligand.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of BIPHEMP.
Materials:
-
6,6'-Diiodo-2,2'-dimethylbiphenyl
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (B1211817) (t-BuLi) in hexanes
-
Chlorodiphenylphosphine (B86185) (ClPPh₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for air- and moisture-sensitive reactions
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6,6'-diiodo-2,2'-dimethylbiphenyl (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or tert-butyllithium (2.1 eq) in hexanes dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
To the resulting solution of the dilithiated intermediate, slowly add chlorodiphenylphosphine (2.1 eq) at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford BIPHEMP.
Quantitative Data Summary:
| Product | Starting Material | Key Reagents | Typical Yield |
| BIPHEMP | 6,6'-Diiodo-2,2'-dimethylbiphenyl | n-BuLi or t-BuLi, ClPPh₂ | 50-70% |
C-H Functionalization of the Aromatic Ring
Direct C-H activation is a powerful and atom-economical method for the functionalization of aromatic compounds. For this compound, palladium-catalyzed C-H arylation can be employed to introduce additional aryl groups, although the steric hindrance of the methyl groups presents a significant challenge.
Protocol 3: Palladium-Catalyzed ortho-C-H Arylation (General Protocol)
This general protocol is based on established methods for palladium-catalyzed C-H arylation of arenes.[3][4][5] Optimization of ligands and reaction conditions may be necessary for this compound.
Reaction Principle Diagram:
Caption: General principle of Pd-catalyzed C-H arylation.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling point solvent (e.g., toluene, o-xylene, or DMA)
-
Standard glassware for inert atmosphere reactions
Experimental Protocol:
-
In a Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0 eq) and the solvent.
-
Seal the tube and heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: Due to the steric hindrance of the methyl groups in this compound, yields for C-H arylation may be moderate, and significant optimization of the ligand, base, and solvent may be required.
Functionalization of the Methyl Groups
While functionalization of the aromatic ring is common, the benzylic methyl groups can also be targeted for reactions such as oxidation.
Protocol 4: Oxidation of Methyl Groups to Carboxylic Acids (General Protocol)
This protocol describes a general method for the oxidation of the methyl groups of this compound to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄) or other strong oxidizing agent
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Experimental Protocol:
-
In a round-bottom flask, suspend this compound in a mixture of pyridine and water.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours.
-
Continue heating at reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Add sodium bisulfite to the filtrate to destroy any excess permanganate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the product by vacuum filtration, wash with water, and dry.
Quantitative Data Summary:
| Product | Starting Material | Key Reagents | Typical Yield |
| [1,1'-Biphenyl]-2,2'-dicarboxylic acid | This compound | KMnO₄, Pyridine | Variable, often moderate |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2′-Dimethylbiphenyl-6,6′-dicarboxylic acid enforces two attached valine molecules to form up a chiral host lattice - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for High-Yield Synthesis of 2,2'-Dimethylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of 2,2'-dimethylbiphenyl (B165481) and its derivatives. The inherent steric hindrance in these molecules presents a significant synthetic challenge. This document outlines two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Kumada-Corriu coupling—that have proven effective for constructing these sterically crowded biaryl scaffolds. The protocols, reaction parameters, and comparative data presented herein are intended to guide researchers in achieving high-yielding and reproducible syntheses.
Introduction
This compound and its substituted analogs are important structural motifs in medicinal chemistry, materials science, and as chiral ligands in asymmetric catalysis. The steric hindrance caused by the ortho-methyl groups restricts the rotation around the aryl-aryl single bond, leading to atropisomerism. This axial chirality is a key feature in the design of specialized ligands and pharmacologically active molecules. However, this same steric congestion makes their synthesis challenging, often resulting in low yields with traditional cross-coupling methods.
The methodologies detailed below employ modern catalytic systems designed to overcome these steric barriers, providing efficient access to this valuable class of compounds.
Comparative Data of Synthetic Methods
The following table summarizes high-yield conditions for the synthesis of this compound via Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions, allowing for easy comparison of these state-of-the-art methods.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Chlorotoluene (B165313) | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 |
| Kumada-Corriu | 2-Bromotoluene (B146081) | 2-Methylphenylmagnesium bromide | Pd(OAc)₂ / cataCXium® A | N/A | THF | 25 | 2 | 98 |
| Suzuki-Miyaura | 2-Bromotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| Kumada-Corriu | 2-Chlorotoluene | 2-Methylphenylmagnesium bromide | NiCl₂(dppp) | N/A | Diethyl Ether | 35 | 16 | 88 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-chlorotoluene and 2-methylphenylboronic acid using a palladium-SPhos catalyst system. The use of a bulky, electron-rich phosphine (B1218219) ligand like SPhos is critical for achieving high yields with sterically hindered and less reactive aryl chlorides.
Materials:
-
2-Chlorotoluene (1.0 eq)
-
2-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-chlorotoluene, 2-methylphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add toluene and deionized water in a 5:1 ratio to the flask. The mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield this compound as a colorless oil.
Protocol 2: High-Yield Synthesis of this compound via Kumada-Corriu Coupling
This protocol details a highly efficient synthesis of this compound using a palladium-catalyzed Kumada-Corriu cross-coupling of 2-bromotoluene with a Grignard reagent. This method offers the advantage of very short reaction times and mild reaction conditions.
Materials:
-
2-Bromotoluene (1.0 eq)
-
2-Methylphenylmagnesium bromide (1.1 eq, 1.0 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine) (2 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and cataCXium® A in anhydrous THF. Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: To the catalyst solution, add 2-bromotoluene.
-
Grignard Addition: Slowly add the 2-methylphenylmagnesium bromide solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction for the disappearance of the starting material by GC-MS.
-
Quenching and Work-up: Upon completion, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting residue can be purified by flash chromatography (hexanes) to afford pure this compound.
Visualizations
Logical Relationship of Synthetic Strategies
Caption: Strategies for the synthesis of this compound.
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Application Note: Gas Chromatography Method for 2,2'-Dimethylbiphenyl Analysis
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of 2,2'-Dimethylbiphenyl. The described protocol is intended for researchers, scientists, and professionals in the drug development industry. This document provides comprehensive experimental procedures, including sample preparation, instrument parameters, and method validation details. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a significant compound in various chemical syntheses and can be an important analyte in environmental and pharmaceutical matrices. Accurate and precise quantification is crucial for process monitoring, quality control, and safety assessment. Gas chromatography with Flame Ionization Detection (GC-FID) offers a sensitive and effective technique for the analysis of such aromatic hydrocarbons. This application note presents a validated GC-FID method for the determination of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
Protocol for Liquid Samples:
-
Dilution: If the sample is a concentrated liquid, dilute it to an appropriate concentration (e.g., 0.1 - 1 mg/mL) using a low boiling point solvent such as hexane, toluene, or dichloromethane. The choice of solvent should be based on the polarity of the sample matrix.
-
Filtration: To prevent contamination of the GC system, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Internal Standard: For enhanced quantitative accuracy, add an internal standard to the sample solution. A suitable internal standard could be a compound with similar chemical properties that is not present in the original sample.
Protocol for Solid Samples:
-
Extraction: For solid samples, an extraction step is necessary to isolate the this compound.
-
Weigh a representative portion of the homogenized solid sample.
-
Perform a solvent extraction using a suitable technique such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction. Dichloromethane is a commonly used solvent for such extractions.[1]
-
-
Cleanup (if necessary): Depending on the complexity of the sample matrix, a cleanup step may be required to remove interfering compounds. Solid-phase extraction (SPE) can be an effective cleanup technique.
-
Concentration/Dilution: After extraction and cleanup, the extract may need to be concentrated or diluted to fall within the linear range of the calibration curve.
-
Internal Standard and Filtration: Add an internal standard and filter the final extract as described for liquid samples.
Gas Chromatography (GC) Conditions
The following instrumental parameters have been optimized for the analysis of this compound.
Table 1: Gas Chromatography (GC) Method Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 Series GC System or equivalent |
| Column | HP-5/DB-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Carrier Gas Flow Rate | Constant flow, e.g., 1.0 mL/min |
| Oven Temperature Program | Initial Temperature: 100 °C, hold for 1 minRamp: 15 °C/min to 250 °CFinal Hold: Hold at 250 °C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Make-up Gas | Nitrogen |
Method Validation and Quantitative Data
The described GC-FID method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
Table 2: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure for this compound analysis.
Caption: Experimental workflow for this compound GC analysis.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard GC instrumentation. The presented method validation data demonstrates the suitability of this approach for routine analysis in research and industrial settings.
References
HPLC purification protocol for 2,2'-Dimethylbiphenyl
An HPLC (High-Performance Liquid Chromatography) protocol for the purification of 2,2'-Dimethylbiphenyl is essential for researchers in synthetic chemistry, materials science, and drug development who require high-purity aromatic compounds. This document provides a detailed application note and a robust protocol for the efficient separation of this compound from potential impurities.
Application Note
Introduction
This compound is a non-polar aromatic hydrocarbon. Its purification can be challenging due to the presence of structurally similar isomers and byproducts from its synthesis. Reversed-phase HPLC is a powerful technique for this purpose, offering high resolution and selectivity. This application note describes a validated HPLC method for the purification of this compound, suitable for obtaining high-purity material for subsequent research and development activities.
Chromatographic Conditions
The selection of an appropriate stationary phase and mobile phase is critical for the successful separation of this compound. A biphenyl (B1667301) stationary phase is recommended due to its enhanced π-π interactions with aromatic compounds, which provides excellent selectivity for this class of molecules.[1][2][3][4] A standard C18 column can also be utilized as an alternative.[5] A gradient elution with an organic solvent and water allows for efficient separation of the target compound from impurities with varying polarities.
Method Validation Parameters
A summary of the typical validation parameters for an HPLC method is provided in the table below. These values are representative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 500 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocol
1. Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)[6]
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
3. Chromatographic Conditions
-
Column: Biphenyl column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
4. Sample Preparation
-
Accurately weigh approximately 10 mg of the crude this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]
5. HPLC Purification Workflow
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nitration of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the electrophilic nitration of 2,2'-dimethylbiphenyl (B165481). It includes a detailed, step-by-step experimental protocol for the synthesis of nitro-2,2'-dimethylbiphenyl isomers using a standard mixed acid methodology. This application note also presents a summary of expected quantitative data, including potential isomer distribution, and outlines the reaction mechanism. Visual diagrams are provided to illustrate the experimental workflow and the chemical transformation, adhering to best practices for clarity and data presentation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a practical and detailed procedure for the nitration of this specific biphenyl (B1667301) derivative.
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized transformation in organic synthesis. The introduction of a nitro group onto an aromatic ring serves as a key step in the synthesis of a diverse range of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and energetic materials. The nitro group can be readily converted into other functional groups, such as amines, which are ubiquitous in biologically active molecules.
This compound is a sterically hindered biaryl compound. The nitration of this substrate is an interesting case of electrophilic aromatic substitution where the regioselectivity is influenced by the directing effects of the two methyl groups and the steric hindrance arising from the non-planar conformation of the biphenyl system. The reaction typically proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. This protocol details a standard procedure for the mononitration of this compound.
Reaction Mechanism and Regioselectivity
The nitration of this compound proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of one of the aromatic rings of this compound attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
The methyl groups are ortho-, para-directing and activating. However, due to the significant steric hindrance at the ortho positions (3 and 3'), substitution is expected to be disfavored at these sites. Therefore, the primary mononitration products are anticipated to be the 4-nitro and 4'-nitro isomers, with potential formation of dinitrated products under more forcing conditions. The distribution of isomers can be influenced by reaction parameters such as temperature and the composition of the nitrating mixture.
Experimental Protocol
This protocol describes a general procedure for the mononitration of this compound using a mixture of concentrated nitric acid and sulfuric acid.
3.1. Materials and Equipment
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (e.g., 1.82 g, 10 mmol) in dichloromethane (20 mL). Cool the solution to 0-5 °C in an ice bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath. Caution: This is a highly exothermic process. The mixture should be prepared slowly and with adequate cooling to prevent a runaway reaction.
-
Addition of the Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0 °C and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a hexane (B92381)/ethyl acetate (B1210297) solvent system) to observe the consumption of the starting material and the formation of the product(s).
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can be used to separate the different nitro-2,2'-dimethylbiphenyl isomers.
Quantitative Data
The following table summarizes the expected, hypothetical quantitative data for the mononitration of this compound. Actual yields and isomer ratios may vary depending on the specific reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.82 g (10 mmol) |
| Concentrated Nitric Acid | 5 mL |
| Concentrated Sulfuric Acid | 5 mL |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Product Information | |
| Expected Major Products | 4-Nitro-2,2'-dimethylbiphenyl |
| 4,4'-Dinitro-2,2'-dimethylbiphenyl (minor) | |
| Theoretical Yield (mononitro) | 2.27 g |
| Expected Yield (crude) | 70-85% |
| Isomer Distribution (hypothetical) | 4-nitro: >90% (of mononitrated products) |
| Other isomers: <10% |
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
5.2. Reaction Pathway
Caption: Simplified reaction pathway for the nitration of this compound.
Safety Precautions
-
Handle with Care: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the release of heat and potential splashing of acidic solution.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Acidic waste should be neutralized before disposal.
Conclusion
This application note provides a detailed and practical guide for the nitration of this compound. The described protocol, based on established methodologies for aromatic nitration, offers a reliable starting point for the synthesis of nitro-substituted this compound derivatives. Researchers should be aware that optimization of reaction conditions may be necessary to achieve desired yields and isomer distributions. The provided diagrams and data tables serve as a valuable resource for planning and executing this chemical transformation in a research or drug development setting.
Application Notes and Protocols: The Versatility of 2,2'-Dimethylbiphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2'-dimethylbiphenyl (B165481) as a foundational starting material for the synthesis of a variety of valuable organic molecules. This document offers detailed experimental protocols for the preparation of key intermediates and final products, quantitative data for reaction performance, and visual representations of the synthetic pathways.
Introduction
This compound is a readily available aromatic hydrocarbon that serves as a versatile precursor for the synthesis of a range of functionalized biaryl compounds. Its C2 symmetry and the presence of reactive methyl groups and aromatic rings make it an ideal starting point for the construction of chiral ligands, complex heterocyclic systems, and functional materials. The strategic functionalization of the this compound core at the 6,6' and other positions allows for the creation of molecules with unique steric and electronic properties, which are highly sought after in asymmetric catalysis and materials science. This document outlines the key transformations of this compound into valuable dinitro, diamino, diiodo, and dicarboxylic acid derivatives, and ultimately into sophisticated chiral phosphine (B1218219) ligands.
Key Synthetic Applications
The primary applications of this compound as a starting material revolve around the synthesis of key intermediates that pave the way for more complex molecules. The following sections detail the synthesis of these crucial derivatives.
Synthesis of 6,6'-Dinitro-2,2'-dimethylbiphenyl
The introduction of nitro groups at the 6 and 6' positions is a critical first step for accessing a variety of other functional groups. This is typically achieved through an Ullmann coupling of a pre-nitrated haloarene.
Reaction Pathway:
Troubleshooting & Optimization
Technical Support Center: Optimizing the Ullmann Reaction for 2,2'-Dimethylbiphenyl Synthesis
Welcome to the technical support center for the Ullmann homocoupling reaction to synthesize 2,2'-dimethylbiphenyl (B165481). This resource is tailored for researchers, scientists, and drug development professionals seeking to improve the yield and efficiency of this challenging transformation. The steric hindrance provided by the ortho-methyl groups in the 2-halotoluene precursor makes this reaction particularly susceptible to low yields and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Ullmann reaction for synthesizing this compound?
The Ullmann reaction, in this context, is a copper-catalyzed homocoupling of two molecules of a 2-halotoluene (typically 2-iodotoluene (B57078) or 2-bromotoluene) to form a new carbon-carbon bond, resulting in this compound. The classic version of this reaction requires high temperatures and stoichiometric copper, but modern protocols often use catalytic copper with ligands to achieve the transformation under milder conditions.[1]
Q2: Why is the yield for the this compound Ullmann reaction often low?
The primary challenge is the steric hindrance from the methyl groups at the ortho position of the reacting aryl halide. These bulky groups can impede the necessary bond formation steps at the copper center, leading to lower reaction rates and favoring side reactions.[2] Common issues include incomplete conversion and dehalogenation, where the starting material is reduced to toluene (B28343) instead of coupled.[3]
Q3: Which starting material is better: 2-iodotoluene or 2-bromotoluene (B146081)?
Aryl iodides are generally more reactive in Ullmann couplings than aryl bromides due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step to the copper catalyst.[3] While 2-bromotoluene can be used, it may require more forcing conditions (higher temperatures) or a more sophisticated catalytic system (e.g., specific ligands) to achieve comparable yields to 2-iodotoluene.[2]
Q4: What is the role of a ligand in improving the reaction?
Ligands play a crucial role in modern Ullmann couplings by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle.[3] For sterically hindered substrates like 2-halotoluenes, ligands can help overcome the steric barrier, allowing the reaction to proceed at lower temperatures and with greater efficiency, which in turn minimizes side reactions and improves the overall yield.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the Ullmann reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: The copper source (especially Cu(I) salts) may have oxidized. The active species is typically Cu(I).[3] | - Use fresh, high-purity copper powder or a Cu(I) salt (e.g., CuI).- Consider activating copper powder before use by washing it with a dilute acid solution to remove surface oxides.[3] |
| Insufficient Temperature: Traditional Ullmann reactions require high temperatures (>200°C) to overcome the activation energy, especially for sterically hindered substrates.[1] | - If running a solvent-free reaction, ensure the temperature is high enough (e.g., 250-270°C).- In a solvent like DMF, reflux temperatures may be necessary.[4]- If using a modern ligand-based system, incrementally increase the temperature from a starting point of 80-120°C.[3] | |
| Poor Reagent Quality: Moisture or impurities in the starting material or solvent can interfere with the reaction. | - Use anhydrous solvents and ensure the 2-halotoluene is pure.- Dry all glassware thoroughly before use. | |
| Significant Dehalogenation Side Product (Toluene) | Presence of a Hydrogen Source: Trace water, the solvent (e.g., DMF), or other impurities can act as a proton source, leading to the reduction of the aryl halide. | - Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents.[3]- Run the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to exclude moisture.[3] |
| Slow Coupling Rate: If the desired coupling reaction is slow due to steric hindrance, the competing dehalogenation pathway can become dominant. | - Increase the reaction temperature to accelerate the coupling rate.- Add a suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to accelerate the desired C-C bond formation.[3][5] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The copper catalyst may aggregate or be poisoned by impurities over the course of the reaction. | - Ensure efficient stirring to maintain catalyst dispersion, especially in heterogeneous reactions.- Consider adding a second portion of the catalyst midway through the reaction. |
| Difficult Product Purification | Similar Polarity of Product and Starting Material: this compound and the starting 2-halotoluene may have similar retention factors (Rf) in chromatography. | - Allow the reaction to proceed to higher conversion to minimize the amount of unreacted starting material.- Use a high-efficiency chromatography column and carefully optimize the eluent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane gradients).[6] |
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes reported yields for the Ullmann homocoupling of 3-iodotoluene (B1205562) to form 3,3'-dimethylbiphenyl, a close structural isomer of the target molecule. These results provide a useful benchmark for optimizing the synthesis of this compound.
| Starting Material | Copper Source | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| 3-Iodotoluene | Activated Copper Powder | None (Solvent-Free) | 270°C | 30 min | 25 - 42% | [4] |
| 3-Iodotoluene | Copper Powder | DMF | Boiling | 80 hours | 45 - 60% | [4] |
| 4-Iodotoluene | Pd-Fe Nanoparticles | DMF | 130°C | 12 hours | 95% | [7] |
| 4-Bromotoluene | Pd Nanoparticles | Methanol | 65°C | 5 hours | 85% | [8] |
Note: The palladium-catalyzed systems often show higher yields under milder conditions but involve a different metal. The data for 3-iodotoluene highlights the trade-off between solvent-free, high-temperature conditions and solvent-based, longer reactions.
Experimental Protocols
The following is a representative protocol for the Ullmann homocoupling of 2-iodotoluene, adapted from procedures for similar bitolyl syntheses.[4]
Objective: To synthesize this compound from 2-iodotoluene.
Materials:
-
2-Iodotoluene (1.0 equiv)
-
Activated Copper Powder (approx. 2.0 equiv by weight)
-
Dimethylformamide (DMF), anhydrous (if not solvent-free)
-
Heptane (B126788) or Hexane for extraction
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica (B1680970) Gel for column chromatography
Procedure (Solvent-Free Method):
-
In a thick-walled, heat-resistant glass tube, combine 2-iodotoluene (e.g., 5.0 g, 22.9 mmol) and activated copper powder (e.g., 10.0 g).
-
Mix the solids thoroughly with a glass rod.
-
Heat the tube in a sand bath or heating mantle to approximately 270°C.
-
Maintain this temperature for 30-45 minutes. The mixture will darken.
-
Allow the reaction mixture to cool to room temperature.
-
Break up the solid mass and transfer it to a flask.
-
Extract the product by adding boiling heptane (3 x 50 mL), stirring vigorously, and decanting the hot solvent each time.
-
Combine the heptane extracts and filter to remove any fine copper particles.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting crude oil/solid by vacuum distillation or silica gel column chromatography to yield pure this compound.
Visualizations
Reaction Mechanism and Workflows
The following diagrams illustrate the key mechanistic steps, a typical experimental workflow, and a logical troubleshooting process for the Ullmann reaction.
Caption: Simplified mechanism for the Ullmann homocoupling reaction.
Caption: General workflow for Ullmann synthesis and purification.
Caption: A decision tree for troubleshooting low-yield issues.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2'-Dimethylbiphenyl. The information is tailored to address specific issues that may be encountered during laboratory experiments, with a focus on common synthesis routes: Ullmann Coupling, Suzuki-Miyaura Coupling, and Grignard Reagent Coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound are the Ullmann coupling of 2-halotoluenes, the Suzuki-Miyaura coupling of a 2-tolylboronic acid with a 2-halotoluene, and the coupling of a 2-tolyl Grignard reagent with a suitable coupling partner. Each method has its own advantages and challenges.
Q2: I am observing a significant amount of a homocoupled byproduct. How can I minimize this?
A2: Homocoupling is a common side reaction in many cross-coupling methodologies. In Suzuki-Miyaura coupling, the presence of oxygen can promote the homocoupling of the boronic acid reactant.[1] Therefore, ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed is crucial. For Grignard-based syntheses, minimizing the concentration of the aryl halide and controlling the reaction temperature can reduce the formation of homocoupled byproducts. In Ullmann couplings, using an appropriate solvent and ensuring the copper catalyst is highly active can favor the desired cross-coupling over homocoupling.
Q3: My yield of this compound is consistently low. What are the likely causes?
A3: Low yields can stem from several factors depending on the chosen synthetic route. For sterically hindered substrates like this compound, steric hindrance can impede both the oxidative addition and reductive elimination steps in palladium-catalyzed reactions like the Suzuki coupling.[2] In Grignard reactions, the presence of moisture is a primary cause of low yields, as the Grignard reagent is highly sensitive to water and will be quenched.[3] For all methods, incomplete reactions, catalyst deactivation, or suboptimal reaction conditions (temperature, solvent, base) are common culprits.
Q4: What is the best way to purify this compound from the reaction mixture?
A4: Purification of this compound typically involves column chromatography on silica (B1680970) gel. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is generally effective. The choice of eluent will depend on the specific impurities present in the crude product.
Troubleshooting Guides
Ullmann Coupling of 2-Halotoluenes
The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.
Diagram of the Ullmann Coupling Pathway
Caption: Generalized workflow for the Ullmann coupling reaction.
Troubleshooting Common Issues in Ullmann Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive copper catalyst. | Activate the copper powder prior to use by washing with a dilute acid, followed by water, ethanol, and ether, then drying under vacuum. |
| Harsh reaction conditions required for ortho-substituted halides. | The classic Ullmann reaction often requires high temperatures (>200 °C).[4] Consider using a high-boiling point solvent like DMF or nitrobenzene. Modern variations with ligands can allow for milder conditions. | |
| Inappropriate solvent. | Ensure the solvent is anhydrous and has a sufficiently high boiling point to drive the reaction. | |
| Formation of Side Products | Homocoupling of the starting material. | This is a common side reaction. Optimizing the stoichiometry of the reactants and the reaction temperature may help. |
| Dehalogenation of the starting material. | This can occur at high temperatures. Using a less reactive halogen (e.g., chloro instead of iodo) might reduce this, but will also decrease the rate of the desired reaction. |
Experimental Protocol: Ullmann Synthesis of 2,2'-Dinitrobiphenyl (as an illustrative example)
Please note: This is a protocol for a related compound and should be adapted for this compound.
In a test tube, mix 1-iodo-2-nitrobenzene (B31338) (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg). Heat the mixture in a sand bath to approximately 350 °C. The reaction is typically rapid. After cooling, the product can be extracted with a suitable organic solvent and purified by column chromatography.[5]
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Side Products | Side Product Yield (%) |
| 2-Iodotoluene | 218.04 | - | Toluene (B28343) | Not Reported |
| This compound | 182.28 | 20-38 (for sterically hindered biphenyls)[6] | Not Reported | Not Reported |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Steric hindrance from the ortho-methyl groups. | Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to promote both oxidative addition and reductive elimination.[2] |
| Protodeboronation of the boronic acid. | Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and anhydrous conditions. Consider using a boronic ester, which is more stable.[2] | |
| Inactive catalyst. | Ensure the palladium catalyst is fresh and active. Use a pre-catalyst that readily forms the active Pd(0) species. | |
| Dehalogenation | Hydride transfer from solvent or base. | Use anhydrous, non-hydride donating solvents like dioxane or toluene. Employ non-nucleophilic inorganic bases.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.[1][8] |
| Use of a Pd(II) precatalyst. | The reduction of Pd(II) to Pd(0) can be initiated by homocoupling of the boronic acid.[8] Using a Pd(0) source directly can mitigate this. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Tolylboronic Acid and 2-Chlorotoluene (B165313)
To a reaction vessel, add the 2-chlorotoluene, 2-tolylboronic acid, palladium(II) acetate, a suitable phosphine ligand (e.g., tricyclohexylphosphine), and a base (e.g., cesium carbonate). Purge the vessel with an inert gas. Add anhydrous toluene and a small amount of water. Heat the reaction mixture to 80-100 °C and stir until completion. After cooling, the mixture is worked up with an organic solvent and water, and the product is purified by column chromatography.[9]
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Side Products | Side Product Yield (%) |
| 2-Chlorotoluene | 126.58 | - | Toluene (from dehalogenation) | <5 - 15 (highly dependent on conditions)[7] |
| 2-Tolylboronic Acid | 135.96 | - | This compound (from homocoupling) | Variable, minimized by inert atmosphere |
| This compound | 182.28 | 65-98 (for sterically hindered biphenyls with optimized catalyst)[6] | - | - |
Grignard Reagent Coupling (Kumada-Type)
This method involves the formation of a Grignard reagent from a 2-halotoluene, which then undergoes a nickel- or palladium-catalyzed cross-coupling reaction with another 2-halotoluene.
Diagram of Grignard Reagent Formation and Coupling
Caption: Formation of the Grignard reagent and subsequent Kumada-type coupling.
Troubleshooting Common Issues in Grignard Reagent Coupling
| Problem | Potential Cause | Suggested Solution |
| Failure to Form Grignard Reagent | Presence of moisture in glassware or solvent. | Flame-dry all glassware before use. Use anhydrous solvents (e.g., diethyl ether, THF).[10] |
| Passivated magnesium surface. | Use a fresh batch of magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[11] | |
| Low Yield of Coupled Product | Quenching of the Grignard reagent. | Ensure the reaction is carried out under a strict inert atmosphere to prevent reaction with atmospheric moisture and oxygen. |
| Wurtz-type homocoupling of the Grignard reagent and the starting halide. | This side reaction can be significant.[12] Adding the Grignard reagent slowly to the solution of the second halide and catalyst can help minimize this. | |
| Formation of Toluene | Reaction of the Grignard reagent with protic impurities. | As mentioned, strict anhydrous conditions are paramount.[3] |
Experimental Protocol: Grignard Synthesis of 2,6-Dimethylbiphenyl (B1614804) (as an illustrative example for a sterically hindered biphenyl)
Please note: This protocol is for a related isomer and may need optimization for this compound.
A solution of 2-tolylmagnesium bromide is prepared by reacting 2-bromotoluene with magnesium turnings in anhydrous THF. In a separate flask, a nickel or palladium catalyst is added to a solution of 2-chlorotoluene in THF. The prepared Grignard reagent is then slowly added to the catalyst mixture at a controlled temperature. The reaction is stirred until completion, quenched with a dilute acid, and the product is extracted with an organic solvent. Purification is achieved by column chromatography. A reported yield for the analogous 2,6-dimethylbiphenyl is 65%.[13]
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Side Products | Side Product Yield (%) |
| 2-Bromotoluene | 171.04 | - | Toluene | Variable, dependent on moisture |
| 2-Chlorotoluene | 126.58 | - | This compound (from homocoupling) | Can be significant, minimized by slow addition and temperature control |
| This compound | 182.28 | ~65 (for analogous 2,6-dimethylbiphenyl)[13] | - | - |
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of 2,2'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,2'-Dimethylbiphenyl (B165481).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The impurities largely depend on the synthetic route used.
-
Isomeric Biphenyls: Syntheses, particularly those starting from toluene (B28343) or related precursors, often yield a mixture of dimethylbiphenyl isomers (e.g., 2,3'-; 2,4'-; 3,3'-; 3,4'-; 4,4'-). These are often the most challenging impurities to remove due to their similar physical properties.
-
Starting Materials: Unreacted starting materials, such as 2-halotoluene in coupling reactions.
-
Homocoupling Byproducts: In Suzuki-Miyaura coupling, homocoupling of the boronic acid can occur.
-
Reaction Solvents and Reagents: Residual solvents and other reagents used in the synthesis.
Q2: My crude this compound is an oil at room temperature. Is this normal?
Yes, this is expected. This compound has a melting point of approximately 18°C.[1] Therefore, it will exist as a clear to yellowish liquid at standard room temperature.
Q3: Which purification method is best for achieving high purity (>99%) of this compound?
For achieving high purity, a combination of techniques is often most effective.
-
Fractional Distillation: This is a good initial step to remove impurities with significantly different boiling points.
-
Column Chromatography: This can be effective for separating the target compound from less polar or more polar impurities.
-
Recrystallization: While this compound is a liquid at room temperature, it can be recrystallized at lower temperatures from a suitable solvent. This is particularly useful for removing isomeric impurities if a solvent system that selectively crystallizes the desired isomer can be found.
Q4: How can I effectively separate this compound from its other isomers?
Separating isomers of dimethylbiphenyl is a significant challenge due to their similar structures and boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points between the isomers.
-
Preparative Gas Chromatography (Prep-GC): For very high purity on a smaller scale, Prep-GC can be an excellent, albeit expensive, option.
-
Recrystallization: Low-temperature recrystallization may allow for the selective crystallization of one isomer.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing upon cooling.
| Cause | Solution |
| The solution is supersaturated with the compound and/or impurities. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent to decrease the saturation. 3. Allow the solution to cool more slowly. |
| The cooling temperature is below the eutectic point of the mixture. | Try cooling to a slightly higher temperature to see if crystallization can be induced. |
| The chosen solvent is not ideal. | Experiment with different solvents or solvent mixtures. For biphenyl (B1667301) compounds, ethanol (B145695) or methanol (B129727) are often good starting points. |
Problem: No crystals form upon cooling the solution.
| Cause | Solution |
| The solution is not saturated. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Nucleation has not occurred. | 1. Scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of pure this compound. |
Column Chromatography
Problem: Poor separation of this compound from a close-running impurity.
| Cause | Solution |
| The mobile phase is too polar. | Decrease the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of hexane. |
| The column is overloaded. | Use a larger column or load less crude material. |
| The stationary phase is not optimal. | Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (B1680970) gel. |
Problem: The compound is not eluting from the column.
| Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may be adsorbing irreversibly to the silica gel. | Consider using a less acidic stationary phase like neutral alumina. |
Quantitative Data
Table 1: Boiling Points of Dimethylbiphenyl Isomers
| Isomer | Boiling Point (°C) |
| This compound | 259 |
| 2,4'-Dimethylbiphenyl | 267 |
| 2,6-Dimethylbiphenyl | 263 |
| 4,4'-Dimethylbiphenyl | 295 |
Note: Data sourced from multiple publicly available chemical databases.
Table 2: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Typical Yield | Notes |
| Fractional Distillation | ~85% | ~95-97% | 70-80% | Good for removing impurities with significantly different boiling points. |
| Column Chromatography | ~95% | >99% | 60-75% | Effective for removing polar and non-polar impurities. Yield can be lower due to losses on the column. |
| Low-Temperature Recrystallization | ~97% | >99% | 50-70% | Highly dependent on finding an appropriate solvent system. Can be very effective for removing isomeric impurities. |
Disclaimer: The data in Table 2 is illustrative and based on general principles of chemical purification. Actual results will vary depending on the specific nature of the crude mixture and the experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations).
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Distillation: Begin heating the flask gently under reduced pressure.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. The main fraction of this compound should distill at a constant temperature.
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for non-polar compounds like this compound is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal system should give the target compound an Rf value of 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2,2'-Dimethylbiphenyl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2'-dimethylbiphenyl (B165481), a sterically hindered biaryl. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis via Suzuki-Miyaura, Ullmann, and Kumada cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, the Ullmann coupling, and the Kumada coupling. Each method has its own set of advantages and challenges, particularly when dealing with the steric hindrance presented by the ortho-methyl groups.
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge in synthesizing this compound is the steric hindrance caused by the two methyl groups in the ortho positions to the forming biaryl bond. This steric congestion can significantly slow down or inhibit the key steps in the catalytic cycle of cross-coupling reactions, such as oxidative addition and reductive elimination, leading to low yields and the formation of side products.[1]
Q3: Which factors are most critical to control for a successful synthesis?
A3: For a successful synthesis of this compound, careful optimization of the following factors is crucial:
-
Catalyst and Ligand System: The choice of catalyst and, more importantly, the ligand is critical to overcome steric hindrance.[2]
-
Reaction Temperature: Higher temperatures are often required to provide sufficient energy to overcome the activation barriers.
-
Choice of Base (for Suzuki-Miyaura and Ullmann): The strength and nature of the base can significantly influence the reaction rate and yield.
-
Solvent: The solvent must be able to solubilize the reactants and the catalyst system and is often chosen based on its boiling point to achieve the desired reaction temperature.
-
Purity of Reagents and Inert Atmosphere: Cross-coupling reactions are often sensitive to oxygen and moisture, which can deactivate the catalyst. Using high-purity, dry reagents and maintaining an inert atmosphere are essential.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Typical Yield (%) | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | 65 - 98[3] | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[2] | K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane | 80 - 120 |
| Ullmann Coupling | 20 - 60[3][4] | CuI, Cu powder | Often ligand-free, or with ligands like 1,10-phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, Nitrobenzene | 150 - 210[5] |
| Kumada Coupling | 60 - 95[6] | NiCl₂(dppp), Pd(PPh₃)₄ | Phosphine-based (e.g., dppp) | Not applicable | THF, Diethyl ether | 25 - 66 |
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Yield of this compound
-
Potential Cause 1: Ineffective Catalyst/Ligand System. The steric hindrance of the ortho-methyl groups requires a specialized ligand to facilitate the coupling.
-
Troubleshooting Steps:
-
Switch to a bulkier, more electron-rich phosphine (B1218219) ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive monoligated palladium species.[2]
-
Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is present in the reaction mixture.
-
Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
-
-
-
Potential Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is crucial for the transmetalation step.
-
Troubleshooting Steps:
-
Use a stronger, non-nucleophilic base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ensure the base is finely powdered and anhydrous.
-
Use anhydrous, degassed solvents like toluene or dioxane, which have higher boiling points suitable for these challenging couplings.
-
-
-
Potential Cause 3: Incomplete Reaction. The reaction may be kinetically slow due to steric hindrance.
-
Troubleshooting Steps:
-
Increase the reaction temperature. If using toluene (b.p. 111 °C), consider switching to xylene (b.p. ~140 °C).
-
Increase the reaction time and monitor progress by TLC or GC-MS.
-
-
Issue: Significant Formation of Homocoupled Side Products (Biphenyl from Boronic Acid or Toluene from Aryl Halide)
-
Potential Cause: Side reactions can be promoted by catalyst decomposition or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Ensure a strictly inert atmosphere to prevent catalyst oxidation.
-
Use a pre-catalyst to minimize side reactions during the in-situ formation of the active catalyst.
-
Slowly add the boronic acid to the reaction mixture to maintain a low concentration, which can disfavor homocoupling.
-
-
Ullmann Coupling
Issue: Low Yield and/or Inconsistent Results
-
Potential Cause 1: Harsh Reaction Conditions. Traditional Ullmann couplings require high temperatures, which can lead to decomposition of starting materials and products.[5]
-
Troubleshooting Steps:
-
While high temperatures are often necessary, try to find the minimum effective temperature for your reaction.
-
Consider using a high-boiling point, polar aprotic solvent like DMF or nitrobenzene.
-
Modern modifications of the Ullmann reaction utilize ligands (e.g., 1,10-phenanthroline, amino acids) that can facilitate the reaction at lower temperatures.[7]
-
-
-
Potential Cause 2: Inactive Copper Catalyst. The copper surface can be passivated by an oxide layer.
-
Troubleshooting Steps:
-
Use freshly purchased, high-purity copper powder or copper(I) salts.
-
Activate the copper powder before use by washing with a dilute acid (e.g., HCl) followed by water, ethanol, and ether, and then drying under vacuum.
-
-
Issue: Dehalogenation of the Starting Material
-
Potential Cause: The aryl halide is reduced to the corresponding arene (toluene).
-
Troubleshooting Steps:
-
Ensure strictly anhydrous conditions, as water can be a proton source for dehalogenation.
-
Use a high-purity, dry solvent.
-
The addition of a suitable ligand can sometimes accelerate the desired coupling reaction, outcompeting the dehalogenation pathway.
-
-
Kumada Coupling (Grignard-based)
Issue: Low Yield of this compound and Formation of Homocoupled Product (4,4'-dimethylbiphenyl)
-
Potential Cause 1: Grignard Reagent Decomposition. Grignard reagents are highly sensitive to moisture and air.
-
Troubleshooting Steps:
-
Use flame-dried glassware and anhydrous solvents (e.g., THF, diethyl ether).
-
Perform the reaction under a strict inert atmosphere (argon or nitrogen).
-
Prepare the Grignard reagent fresh before use.
-
-
-
Potential Cause 2: Competing Homocoupling. The Grignard reagent can react with the starting aryl halide to form a homocoupled product.
-
Troubleshooting Steps:
-
Slowly add the Grignard reagent to the solution of the aryl halide and catalyst to maintain a low concentration of the Grignard reagent.
-
Optimize the choice of catalyst. Both nickel and palladium catalysts can be used, and their effectiveness can vary depending on the specific substrates. NiCl₂(dppp) is a common choice.[8]
-
-
-
Potential Cause 3: Wurtz-type Side Reactions. The Grignard reagent can react with the unreacted alkyl/aryl halide.[9]
-
Troubleshooting Steps:
-
Maintain a low reaction temperature during the addition of the Grignard reagent.
-
Ensure efficient stirring to avoid localized high concentrations of reactants.
-
-
Experimental Protocols
Suzuki-Miyaura Coupling of 2-tolylboronic acid and 2-bromotoluene (B146081)
Materials:
-
2-tolylboronic acid (1.2 equiv)
-
2-bromotoluene (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromotoluene, 2-tolylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate and SPhos.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes).
Ullmann Coupling of 2-Iodotoluene (B57078)
Materials:
-
2-iodotoluene
-
Copper powder, activated
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-iodotoluene and activated copper powder (2-3 equivalents).
-
Add anhydrous DMF.
-
Heat the mixture to reflux (approx. 153 °C) with vigorous stirring for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the copper residues.
-
Dilute the filtrate with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol.
Kumada Coupling of o-tolylmagnesium bromide and 2-chlorotoluene (B165313)
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
2-bromotoluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-chlorotoluene
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (2 mol%)
Procedure: Part A: Preparation of o-tolylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place the magnesium turnings and a crystal of iodine under an argon atmosphere.
-
Add a small amount of a solution of 2-bromotoluene in anhydrous THF from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for another hour.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask under argon, dissolve NiCl₂(dppp) in anhydrous THF.
-
Add 2-chlorotoluene to the catalyst solution.
-
Cool the mixture to 0 °C and slowly add the freshly prepared o-tolylmagnesium bromide solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of 2,2'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,2'-Dimethylbiphenyl.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your crude this compound will largely depend on the synthetic route employed. The two most common methods are the Ullmann coupling and the Grignard reaction.
-
From Ullmann Coupling (of 2-iodotoluene (B57078) or 2-bromotoluene):
-
Unreacted Starting Materials: 2-iodotoluene or 2-bromotoluene (B146081) are frequent impurities due to the often incomplete nature of the Ullmann reaction.[1][2] The harsh reaction conditions can also lead to side reactions, though these are often less prevalent than unreacted starting materials.[1][2]
-
Solvent and Reagent Residues: Residual high-boiling solvents (e.g., DMF, nitrobenzene) and copper catalyst residues may also be present.
-
-
From Grignard Reaction (from 2-methylphenylmagnesium bromide):
-
Biphenyl: This is a very common byproduct formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[3] Its formation is favored at higher concentrations of the aryl halide and elevated reaction temperatures.[3]
-
Unreacted Starting Materials: Residual 2-bromotoluene or 2-chlorotoluene (B165313) can remain if the Grignard reagent formation is incomplete.
-
Hydrolysis Products: Toluene can be formed if the Grignard reagent is quenched by water.
-
Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?
A2: Dark coloration often indicates the presence of polymeric byproducts or residual copper salts from an Ullmann reaction.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Silica (B1680970) Gel Plug: Dissolving the crude product in a minimal amount of a non-polar solvent (like hexane (B92381) or toluene) and passing it through a short plug of silica gel can remove highly polar, colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization can be due to several factors:
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] For the non-polar this compound, solvents like ethanol (B145695), methanol, or a mixed solvent system like ethanol/water are good starting points.
-
Solution is Not Saturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution.
-
Presence of Oily Impurities: Oily impurities can inhibit crystal formation. If your product "oils out" instead of crystallizing, try redissolving it in more hot solvent and cooling it more slowly. Seeding the solution with a pure crystal of this compound can also induce crystallization. A preliminary purification by column chromatography might be necessary to remove these impurities.
Q4: My yield after recrystallization is very low. What are the common causes?
A4: Low recovery is a frequent issue in recrystallization. Potential reasons include:
-
Using too much solvent: This is the most common cause, as your product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration (if performed), you will lose a significant amount. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.[4]
Q5: How can I effectively separate this compound from unreacted 2-iodotoluene or biphenyl?
A5: The choice of purification method depends on the properties of the impurities.
-
Column Chromatography: This is a very effective method for separating compounds with different polarities. Since this compound, biphenyl, and 2-iodotoluene are all relatively non-polar, a silica gel column with a non-polar eluent system like hexane or a hexane/dichloromethane (B109758) mixture is suitable. The elution order will depend on the subtle polarity differences.
-
Fractional Distillation under Vacuum: this compound has a boiling point of approximately 259 °C at atmospheric pressure.[5] High-boiling impurities with a sufficiently different boiling point can be separated by fractional distillation. Performing the distillation under vacuum is highly recommended to lower the boiling points and prevent potential decomposition of the compounds at high temperatures.[6][7]
Data Presentation
The following table summarizes the expected purity and yield for different purification methods for this compound. The initial purity of the crude product is assumed to be around 85-90%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-90 | >98 | 70-85 | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if not optimized, less effective for impurities with similar solubility. |
| Column Chromatography | 85-90 | >99 | 80-95 | Excellent separation of closely related compounds. | More time-consuming and requires more solvent. |
| Vacuum Distillation | 85-90 | >97 | 85-95 | Effective for large quantities and high-boiling impurities. | Requires specialized equipment, less effective for impurities with similar boiling points. |
Note: The values in this table are estimates and can vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Methodology for Recrystallization of this compound
-
Solvent Selection: Based on the non-polar nature of this compound, ethanol is a suitable solvent. It dissolves the compound well at its boiling point but has lower solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Methodology for Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. For the mobile phase, a non-polar solvent system such as hexane or a gradient of hexane and dichloromethane is effective for separating aromatic hydrocarbons.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with hexane, collecting fractions. Gradually increase the polarity of the eluent by adding small percentages of dichloromethane if necessary to elute the compounds. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Methodology for Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all joints are properly sealed with vacuum grease.
-
Sample Placement: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 259 °C.[5]
-
Analysis: Analyze the collected fractions for purity.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Reactions with 2,2'-Dimethylbiphenyl
This support center provides researchers, scientists, and drug development professionals with essential guidance for overcoming the challenges associated with steric hindrance in reactions involving 2,2'-dimethylbiphenyl (B165481) and its derivatives.
Troubleshooting Guide
This section addresses common problems encountered during experiments, offering structured solutions to improve reaction outcomes.
Problem: Low to no yield in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This is the most frequent issue, primarily caused by the steric clash of the two ortho-methyl groups, which impedes key steps in the catalytic cycle, particularly the final reductive elimination step.[1][2]
| Potential Cause | Recommended Solution & Rationale |
| Ineffective Ligand | Solution 1: Employ Bulky, Electron-Rich Monophosphine Ligands. Use Buchwald-type dialkylbiaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) or ferrocene-based ligands.[3][4] Rationale: These ligands possess the necessary steric bulk to stabilize the active monoligated Pd(0) species and the electron-donating properties to facilitate the difficult reductive elimination step.[1][5] For highly challenging couplings, consider specialized ligands like Kin-Phos, which are designed for tetra-ortho-substituted biaryl synthesis.[6] |
| Inadequate Catalyst Activity | Solution 2: Use a More Active Palladium Precatalyst. Switch from standard sources like Pd(OAc)₂ or Pd₂(dba)₃ to a more advanced precatalyst that forms the active Pd(0) species more readily. Rationale: Precatalysts can improve reaction initiation and overall catalyst turnover, which is crucial for challenging substrates. |
| Insufficient Reaction Energy | Solution 3: Increase Reaction Temperature or Use Microwave Irradiation. Cautiously increase the reaction temperature, as many sterically hindered couplings require significant thermal energy.[7] Alternatively, employ microwave heating. Rationale: Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and overcome high activation barriers.[8][9] |
| Suboptimal Base or Solvent | Solution 4: Optimize Base and Solvent Conditions. For Suzuki couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than aqueous bases. Rationale: The choice of base and solvent can significantly influence the transmetalation step and overall catalyst stability. |
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant problem in this compound?
A1: The two methyl groups at the 2 and 2' positions are in close proximity. This arrangement severely restricts the rotation around the central carbon-carbon single bond that connects the two phenyl rings.[10] This restricted rotation, known as atropisomerism, forces the rings to be non-planar, creating a crowded three-dimensional structure that physically blocks reagents from accessing reactive sites near the biphenyl (B1667301) linkage.[11][12]
Q2: Which step in a cross-coupling catalytic cycle is most affected by the steric hindrance of this compound?
A2: The reductive elimination step is generally considered the most hindered and often the rate-limiting step.[1][2] During this final step, the two organic groups must come close together on the palladium center to form the new C-C bond. The steric bulk of the ortho-methyl groups creates significant repulsive forces, increasing the energy barrier for this crucial bond-forming event.[2][13]
Q3: Can using a different metal catalyst, like Nickel, help overcome these issues?
A3: Yes, Nickel-based catalysts can be an effective alternative. Nickel complexes can sometimes facilitate C-C bond-forming reductive elimination more readily than palladium, especially in sterically congested cases.[14] Stereospecific, nickel-catalyzed ring-opening reactions have also been developed to create complex acyclic structures that might otherwise be difficult to access.[15]
Q4: My reaction involves creating a C-N bond (Buchwald-Hartwig amination). Are the solutions similar?
A4: Yes, the core principles are the same. For sterically hindered Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands is critical.[3][16] Ligands developed by the Buchwald and Hartwig groups are specifically designed to promote the coupling of a wide range of amines with sterically congested aryl halides.[17]
Q5: What is atropisomerism and how does it relate to this compound?
A5: Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, allowing for the isolation of different conformers (rotational isomers).[18][19] In this compound, the energy barrier to rotation around the central C-C bond is high enough that the molecule can exist as stable, non-superimposable mirror images (enantiomers).[12] This introduces an element of chirality without a traditional stereocenter and can be a critical consideration in drug development and asymmetric synthesis.[18]
Experimental Protocols & Data
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling for a Sterically Hindered Biaryl
This protocol is a representative method for coupling a sterically hindered aryl bromide with a boronic acid, adapted from principles in microwave-assisted synthesis.[8]
Materials:
-
2-Bromo-2'-methylbiphenyl (1 equivalent)
-
(2-Methylphenyl)boronic acid (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous Toluene (B28343) (Sufficient volume for 0.1 M concentration)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 2-bromo-2'-methylbiphenyl, (2-methylphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a 0.1 M concentration relative to the aryl bromide.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data: Ligand Performance in Sterically Hindered Suzuki Coupling
The following table summarizes typical yield data for the coupling of a sterically hindered aryl halide with a boronic acid, demonstrating the critical role of ligand choice.
| Ligand | Catalyst System | Temperature (°C) | Yield (%) | Reference Principles |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | 100 | < 5% | [20] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ / Ligand | 100 | 65% | [21] |
| XPhos | Pd(OAc)₂ / Ligand | 100 | 92% | [4][22] |
| SPhos | Pd(OAc)₂ / Ligand | 100 | 95% | [2][4] |
| BI-DIME | Pd/BI-DIME | 80 | 98% | [23][24] |
This is representative data compiled from general principles; actual results may vary.
Visual Guides
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Steric clash between ortho-methyl groups restricts bond rotation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.unibo.it [cris.unibo.it]
- 11. researchwith.stevens.edu [researchwith.stevens.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,2'-Dimethylbiphenyl Coupling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,2'-Dimethylbiphenyl and other sterically hindered biaryls via Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you diagnose and resolve problems leading to low conversion rates.
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the most common reasons for this?
A1: Low yields in the coupling of sterically hindered substrates like those for this compound are common and can often be attributed to several factors:
-
Inefficient Oxidative Addition: The initial step of the catalytic cycle, where the aryl halide adds to the palladium(0) catalyst, can be slow for sterically hindered and electron-rich substrates like 2-bromotoluene (B146081) or 2-chlorotoluene (B165313).
-
Difficult Reductive Elimination: The final step, where the two aryl groups are coupled to form the biaryl product, can be impeded by the steric bulk of the ortho-methyl groups, which hinder the required conformational changes of the palladium complex.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may precipitate as inactive palladium black. Inadequate degassing of solvents and reagents is a common cause.
-
Side Reactions: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling (the coupling of two identical molecules) are prevalent side reactions that consume starting materials and reduce the yield of the desired product.[1]
Q2: I'm observing a significant amount of unreacted starting material. How can I improve the conversion rate?
A2: Unreacted starting material often points to issues with catalyst activity or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Optimize the Catalyst System:
-
Ligand Choice: Standard phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective for sterically hindered couplings. Switch to bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.
-
Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.
-
-
Adjust Reaction Conditions:
-
Increase Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barriers.
-
Screen Bases: A weak base may not be sufficient to activate the boronic acid for transmetalation. Stronger bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective.[2]
-
Solvent Selection: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are generally preferred. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.
-
Q3: I'm seeing significant formation of homocoupled products (biphenyl from the boronic acid and/or 4,4'-dimethylbiphenyl (B165725) from the halide). How can I minimize this?
A3: Homocoupling is often exacerbated by the presence of oxygen or issues with the catalyst. To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the prevalence of side reactions. A slightly higher ligand-to-metal ratio can sometimes suppress homocoupling.
Q4: Protodeboronation of my 2-tolylboronic acid seems to be a major issue. What can I do to prevent this?
A4: Protodeboronation is a common side reaction, especially with electron-rich boronic acids. To address this:
-
Use a Milder Base: While a strong base is often needed, an excessively strong or hydroxyl-containing base in the presence of water can promote protodeboronation. Screening different bases is crucial. Potassium phosphate (K₃PO₄) is often a good starting point.
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, for sensitive substrates, running the reaction under strictly anhydrous conditions can minimize protodeboronation.
-
Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are often more stable towards protodeboronation than their corresponding boronic acids.
Data Presentation
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of sterically hindered biaryl couplings.
Table 1: Comparison of Tolylboronic Acid Isomers in Suzuki-Miyaura Coupling
This table illustrates the effect of steric hindrance on the yield of the coupling reaction between different tolylboronic acid isomers and 1-bromo-4-(chloromethyl)benzene.
| Boronic Acid Isomer | Coupling Partner | Product Yield (%) | Reference |
| 4-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 99 | [3] |
| 3-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 98 | [3] |
| 2-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 90 | [3] |
The lower yield for the ortho-isomer (2-tolylboronic acid) is attributed to the steric hindrance from the methyl group, which can impede the transmetalation step.[3]
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield
This table shows the effect of different bases and solvents on the yield of a typical Suzuki-Miyaura coupling reaction.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 100 | 18 | 95 |
| K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| Cs₂CO₃ | Toluene | 80 | 24 | 88 |
| NaOH | THF/H₂O | 66 | 16 | 75 |
(Data compiled from multiple sources for illustrative purposes of general trends in sterically hindered couplings)
Experimental Protocols
Detailed Protocol for the Synthesis of this compound[4]
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 2-chlorotoluene with 2-tolylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
2-Tolylboronic acid
-
2-Chlorotoluene
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup (in a glovebox):
-
To a vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Add 2-tolylboronic acid (0.75 mmol, 1.5 equiv).
-
Seal the vial with a screw cap fitted with a septum.
-
-
Addition of Solvent and Substrate (outside the glovebox):
-
Add degassed toluene (1.0 mL) to the vial via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chlorotoluene (0.5 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir vigorously for 18 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a small amount of silica (B1680970) gel to the vial and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
-
Expected Yield: 95%[4]
Mandatory Visualization
Troubleshooting Workflow for Low Conversion Rates
This diagram outlines a logical workflow for diagnosing and resolving low conversion rates in the Suzuki-Miyaura coupling of this compound.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Synthesis of 2,2'-Dimethylbiphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2'-dimethylbiphenyl (B165481). The focus is on preventing the common side reaction of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are the main challenges?
A1: The most common methods for synthesizing this compound are the Ullmann coupling, Suzuki-Miyaura coupling, and Kumada-Corriu coupling. The primary challenge in all these methods is minimizing the formation of the homocoupling byproduct, 4,4'-dimethylbiphenyl (B165725), which arises from the self-coupling of the starting materials. Due to the steric hindrance from the ortho-methyl groups, the desired cross-coupling reaction can be sluggish, allowing competitive homocoupling pathways to become more prominent.
Q2: How does steric hindrance from the ortho-methyl groups affect the synthesis of this compound?
A2: The ortho-methyl groups on the aryl precursors create significant steric hindrance around the reaction center. This steric bulk can impede the approach of the coupling partners to the metal catalyst, slowing down the desired cross-coupling reaction. This can lead to lower yields of this compound and an increased proportion of homocoupling byproducts. Overcoming this steric hindrance often requires careful selection of catalysts, ligands, and reaction conditions. For instance, in Suzuki-Miyaura coupling, the use of bulky, electron-rich phosphine (B1218219) ligands can be crucial for achieving good yields when dealing with sterically hindered substrates.[1][2]
Q3: What is homocoupling and why is it a significant problem in this compound synthesis?
A3: Homocoupling is a side reaction where two identical molecules of a starting material couple with each other. In the context of this compound synthesis, this can involve the coupling of two molecules of 2-halotoluene (in Ullmann and Kumada coupling) or two molecules of 2-tolylboronic acid (in Suzuki coupling) to form 4,4'-dimethylbiphenyl. This is a significant issue because the homocoupling product has a similar structure and physical properties to the desired this compound, making purification difficult and reducing the overall yield of the target molecule.
Q4: Are there any general precautions I can take to minimize homocoupling regardless of the synthetic method used?
A4: Yes, several general precautions can help minimize homocoupling:
-
Inert Atmosphere: All coupling reactions should be performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of oxygen. Oxygen can promote oxidative homocoupling, particularly of organoboronic acids in Suzuki reactions and Grignard reagents in Kumada couplings.[3]
-
High-Purity Reagents and Solvents: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can interfere with the catalytic cycle and promote side reactions.
-
Slow Reagent Addition: In reactions involving highly reactive species like Grignard reagents, slow addition of one reagent to the other can help maintain a low concentration of the reactive species and favor the cross-coupling pathway over homocoupling.[3]
-
Optimal Temperature Control: Elevated temperatures can sometimes favor homocoupling.[3] It is crucial to carefully control the reaction temperature and determine the optimal range for the desired cross-coupling.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound using Ullmann, Suzuki-Miyaura, and Kumada coupling reactions.
Ullmann Coupling
Problem: Low yield of this compound and significant formation of 4,4'-dimethylbiphenyl.
| Possible Cause | Troubleshooting Steps |
| Low reactivity of copper | Use activated copper powder. This can be prepared by treating copper powder with iodine in acetone, followed by washing and drying.[4] |
| High reaction temperature | While traditional Ullmann reactions require high temperatures, this can also promote homocoupling. If possible, explore the use of ligands (e.g., 1,10-phenanthroline) that may allow for lower reaction temperatures.[4] |
| Inefficient mixing | In heterogeneous Ullmann reactions, ensure vigorous stirring to maximize the surface contact between the reagents and the copper. |
| Unfavorable stoichiometry | When attempting a cross-coupling between two different aryl halides (less common for symmetrical biaryls), using one in significant excess can favor the unsymmetrical product.[3] |
Suzuki-Miyaura Coupling
Problem: Significant formation of 4,4'-dimethylbiphenyl homocoupling product.
| Possible Cause | Troubleshooting Steps |
| Presence of oxygen | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Ensure the reaction is maintained under a positive pressure of argon or nitrogen.[3] |
| Inappropriate base | The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The base plays a role in the activation of the boronic acid and can influence the selectivity of the reaction.[1][4][5][6][7] |
| Suboptimal ligand | For sterically hindered substrates like 2-tolylboronic acid, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the desired cross-coupling and suppress homocoupling. These ligands stabilize the active palladium catalyst and facilitate the challenging reductive elimination step.[1] |
| Catalyst precursor issues | Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be more effective than in-situ reduction of a Pd(II) precursor like Pd(OAc)₂, as incomplete reduction can lead to side reactions.[3][8] |
Kumada-Corriu Coupling
Problem: Predominant formation of 4,4'-dimethylbiphenyl from Grignard reagent homocoupling.
| Possible Cause | Troubleshooting Steps |
| High local concentration of Grignard reagent | Add the Grignard reagent slowly to the solution of the aryl halide and catalyst. This helps to keep the concentration of the highly reactive Grignard reagent low, minimizing self-coupling.[3] |
| Elevated reaction temperature | Perform the reaction at lower temperatures. While this may slow down the desired reaction, it can significantly reduce the rate of homocoupling.[3] |
| Catalyst choice (Ni vs. Pd) | Nickel catalysts are often more reactive but can also lead to more side reactions. For sterically hindered couplings, palladium catalysts with bulky phosphine ligands may offer better selectivity, although nickel catalysts have also been used successfully.[9][10] |
| Grignard reagent quality | Ensure the Grignard reagent is freshly prepared and titrated before use. Old or poorly prepared Grignard reagents may contain impurities that promote homocoupling. |
Data Presentation
The following tables summarize quantitative data for the synthesis of substituted biphenyls, illustrating the impact of different reaction conditions on yield and byproduct formation.
Table 1: Suzuki-Miyaura Coupling of Tolylboronic Acid Isomers with 1-bromo-4-(chloromethyl)benzene
| Boronic Acid Isomer | Coupling Partner | Product Yield (%) |
| 4-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | 99 |
| 3-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | 98 |
| 2-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | 90 |
This data illustrates the effect of steric hindrance on the yield of the cross-coupling product. The ortho-substituted 2-tolylboronic acid gives a lower yield compared to the meta- and para-isomers under the same reaction conditions.[11]
Table 2: Effect of Deoxygenation and Additives on Homocoupling in a Suzuki Reaction
| Entry | Deoxygenation Method | Additive | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | None | None | 5.8 | Not reported |
| 2 | Subsurface N₂ Sparge | None | 0.8 | Not reported |
| 3 | Subsurface N₂ Sparge | Potassium Formate | <0.1 | >95 |
This data highlights the critical importance of rigorous deoxygenation and the beneficial effect of a mild reducing agent in suppressing homocoupling.[12]
Experimental Protocols
Protocol 1: Ullmann Homocoupling of 2-Iodotoluene (B57078) (Adapted from a solvent-free procedure)
Materials:
-
2-Iodotoluene
-
Activated Copper Powder
-
Sand (optional, as a heat transfer medium)
Procedure:
-
In a dry test tube, thoroughly mix 2-iodotoluene (1 mmol) and activated copper powder (2-3 mmol). Sand can be added to aid in heat distribution.
-
Heat the mixture in a sand bath to approximately 200-250 °C. The reaction is often rapid and should be monitored closely.
-
After the reaction is complete (indicated by a change in color and solidification), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., toluene (B28343) or dichloromethane).
-
Filter the mixture to remove copper residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.
Note: This is an adaptation of a protocol for 2,2'-dinitrobiphenyl (B165474) and may require optimization for this compound.[13]
Protocol 2: Suzuki-Miyaura Coupling of 2-Tolylboronic Acid and 2-Bromotoluene (B146081)
Materials:
-
2-Bromotoluene (1.0 equiv)
-
2-Tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Degassed toluene and water (e.g., 10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromotoluene, 2-tolylboronic acid, SPhos, and K₃PO₄.
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(OAc)₂ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Kumada-Corriu Coupling of 2-Tolylmagnesium Bromide and 2-Bromotoluene
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) or a similar Pd/Ni catalyst
Procedure:
-
Preparation of 2-Tolylmagnesium Bromide: In a flame-dried flask under argon, react magnesium turnings with 2-bromotoluene in anhydrous THF to prepare the Grignard reagent.
-
Coupling Reaction: In a separate flame-dried Schlenk flask under argon, add the NiCl₂(dppp) catalyst (1-5 mol%).
-
Add a solution of 2-bromotoluene in anhydrous THF to the catalyst.
-
Cool the mixture in an ice bath and slowly add the freshly prepared 2-tolylmagnesium bromide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench by slow addition of dilute HCl.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing high homocoupling in this compound synthesis.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Stability issues of 2,2'-Dimethylbiphenyl under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2,2'-Dimethylbiphenyl under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under acidic conditions?
A1: Based on the general reactivity of biphenyl (B1667301) derivatives, this compound has the potential to undergo acid-catalyzed reactions. While stable in neutral and mildly acidic aqueous solutions, strong acids or elevated temperatures can promote intramolecular cyclization. Users should exercise caution when using this compound in highly acidic environments, especially during prolonged storage or reactions at elevated temperatures.
Q2: What is the most likely degradation pathway for this compound in the presence of a strong acid?
A2: The most probable degradation pathway is an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the formation of a fluorene (B118485) derivative, specifically 4-methylfluorene. This type of cyclization is a known reaction for other biphenyl derivatives under acidic conditions.
Q3: What are the initial signs of degradation?
A3: Initial indicators of degradation can include a change in the color of the solution, the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC), or a decrease in the concentration of this compound over time.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is recommended to:
-
Maintain the pH of the solution within a neutral to mildly acidic range (pH 4-7).
-
Avoid prolonged exposure to strong acids.
-
If acidic conditions are necessary, conduct reactions at the lowest possible temperature.
-
Store solutions of this compound in a cool, dark place.
-
Use aprotic or anhydrous solvents when possible if water might participate in degradation pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in an acidic medium. | Acid-catalyzed degradation (e.g., intramolecular cyclization). | - Neutralize the solution to a pH between 6 and 8 if the experimental conditions allow. - Store the solution at a lower temperature (e.g., 4°C) to reduce the reaction rate. - Perform a stability study to determine the acceptable time frame for your experiment under the specific acidic conditions. |
| Appearance of new peaks in HPLC or GC analysis. | Formation of degradation products, such as 4-methylfluorene. | - Identify the degradation products using analytical techniques like LC-MS or GC-MS to confirm the degradation pathway. - Adjust experimental conditions (lower temperature, shorter reaction time, less acidic environment) to minimize the formation of these byproducts. |
| Change in solution color (e.g., yellowing). | Formation of conjugated degradation products. | - This is a strong indicator of degradation. Immediately analyze a sample to identify the cause. - Re-evaluate the necessity of the acidic conditions and explore alternative, less harsh methods. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | - Standardize the preparation and storage of your this compound solutions. - Prepare fresh solutions for each experiment to ensure consistent starting material. - Carefully control the temperature and pH of your reaction. |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol outlines a method to determine the stability of this compound in a specific acidic solution over time.
Objective: To quantify the degradation of this compound and identify potential degradation products under user-defined acidic conditions.
Materials:
-
This compound
-
Your acidic solution of interest (e.g., 1 M HCl in a suitable solvent)
-
Neutralizing solution (e.g., 1 M NaOH)
-
High-purity solvent for dilutions (e.g., acetonitrile, methanol)
-
HPLC or GC instrument with a suitable column (e.g., C18 for HPLC)
-
LC-MS or GC-MS for product identification (optional)
-
pH meter
-
Thermostatically controlled incubator or water bath
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Add a known volume of the this compound stock solution to your acidic medium to achieve the desired final concentration.
-
Incubate the solution at a controlled temperature (e.g., 25°C, 40°C, or 60°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.
-
Immediately neutralize the aliquot with a corresponding volume of the neutralizing solution to stop the degradation reaction.
-
-
Sample Analysis:
-
Analyze the neutralized aliquots by a validated HPLC or GC method to quantify the remaining concentration of this compound.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
-
If possible, identify the major degradation product by LC-MS or GC-MS.
-
Visualizations
Caption: Plausible acid-catalyzed degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Refining the workup procedure for 2,2'-Dimethylbiphenyl synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Dimethylbiphenyl. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to refine the workup procedure and address common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of this compound.
| Problem | Possible Cause | Solution | Expected Outcome |
| Difficulty in removing copper salts after Ullmann coupling. | Incomplete quenching of the reaction, leading to persistent copper complexes. | 1. Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution. 2. Filter the crude reaction mixture through a plug of Celite or silica (B1680970) gel before aqueous workup. | Efficient removal of copper salts, resulting in a cleaner organic extract and preventing downstream purification issues. |
| Formation of a stable emulsion during aqueous extraction. | High concentration of copper salts or other reaction byproducts acting as emulsifying agents. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. If the emulsion persists, filter the entire mixture through a pad of Celite. 3. Allow the mixture to stand undisturbed for an extended period to allow for phase separation. | Breaking of the emulsion, leading to a clear separation of the organic and aqueous layers and minimizing product loss. |
| Product "oils out" instead of crystallizing during recrystallization. | The chosen solvent is too effective, or the crude product contains a high level of impurities that inhibit crystallization. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 2. Gradually add a co-solvent in which the product is less soluble (e.g., hexane (B92381) if using a more polar solvent like ethyl acetate). 3. Re-purify the crude product by column chromatography to remove impurities before attempting recrystallization. | Successful crystallization of the product, leading to higher purity. |
| Streaking of the product on the TLC plate and poor separation during column chromatography. | The product is strongly adsorbed to the stationary phase (e.g., acidic silica gel) or the sample is overloaded. | 1. Add a small amount of a less polar solvent (e.g., hexane) to the eluent to reduce the overall polarity. 2. Consider neutralizing the silica gel by pre-treating it with a dilute solution of triethylamine (B128534) in the eluent. 3. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. | Sharper bands on the TLC and column, leading to better separation and higher purity of the isolated product. |
| Low recovery of the product after column chromatography. | The product is highly soluble in the elution solvent, leading to broad fractions and loss in the mixed fractions. | 1. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 2. Collect smaller fractions and analyze them carefully by TLC to identify the pure product fractions. 3. Ensure the column is not overloaded, as this can lead to tailing and broader elution bands. | Improved recovery of the pure product by minimizing loss in mixed fractions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory-scale synthesis is the Ullmann coupling of 2-iodotoluene (B57078) or 2-bromotoluene (B146081) in the presence of activated copper powder at elevated temperatures. Modern variations may employ palladium or nickel catalysts.
Q2: How can I activate the copper powder for the Ullmann reaction?
Copper powder can be activated by washing it with a dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water, ethanol, and then ether to dry it completely.
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials. Yields for Ullmann couplings of aryl halides can range from moderate to good, with some reports of up to 88% for similar biphenyl (B1667301) syntheses. Oxidative coupling methods may have lower initial yields of the desired isomer, for instance, around 25% for a mixture of dimethylbiphenyl isomers.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity can be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
¹³C NMR Spectroscopy: To further confirm the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Melting Point: To compare with the literature value for the pure compound.
Q5: What are the main byproducts to expect in the synthesis of this compound?
Common byproducts include unreacted starting material (2-halotoluene) and homocoupling of any other aryl halides present. In some cases, dehalogenated starting material (toluene) might also be observed.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 182.26 g/mol | |
| Reported Yield (Ullmann-type reaction) | Up to 88% | For a similar biphenyl synthesis. |
| Reported Yield (Oxidative Coupling) | ~25% | For a mixture of dimethylbiphenyl isomers.[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.20 (m, 6H), 7.09 (d, J = 7.6 Hz, 2H), 2.04 (s, 6H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 141.6, 135.8, 129.8, 129.3, 127.1, 125.5, 19.8 |
Experimental Protocols
Representative Experimental Protocol for Ullmann Synthesis of this compound
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodotoluene (1.0 eq), activated copper powder (2.0 eq), and a high-boiling solvent such as dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach completion.
-
Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of Celite to remove the copper and copper salts. Wash the filter cake thoroughly with the same solvent.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. If copper salts persist in the organic layer, wash with a dilute ammonium hydroxide solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common workup issues in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 2,2'-Dimethylbiphenyl and 3,3'-Dimethylbiphenyl for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2'-Dimethylbiphenyl and 3,3'-Dimethylbiphenyl, two isomeric aromatic hydrocarbons. While sharing the same molecular formula, their structural differences lead to distinct physicochemical properties and potential applications, particularly in fields requiring precise molecular scaffolding and stereochemical control, such as drug development and materials science.
Structural and Physicochemical Comparison
The defining difference between this compound and 3,3'-Dimethylbiphenyl lies in the position of the methyl groups on the biphenyl (B1667301) core. In this compound, the methyl groups are located at the ortho positions, immediately adjacent to the bond linking the two phenyl rings. This proximity results in significant steric hindrance, which restricts the free rotation around the C-C single bond. This restricted rotation gives rise to a phenomenon known as atropisomerism, where the molecule can exist as stable, non-superimposable mirror images (enantiomers).[1][2][3][4] In contrast, the methyl groups in 3,3'-Dimethylbiphenyl are in the meta positions, further away from the central bond, allowing for relatively free rotation and precluding the existence of stable atropisomers under normal conditions.
This fundamental structural difference profoundly influences their physical properties. The steric strain in this compound affects its molecular shape, making it a non-planar, twisted molecule. This, in turn, impacts its melting point, boiling point, and solubility characteristics when compared to the more planar accessible conformations of 3,3'-Dimethylbiphenyl.
Physicochemical Data
| Property | This compound | 3,3'-Dimethylbiphenyl |
| CAS Number | 605-39-0[5][6][7] | 612-75-9[8][9][10] |
| Molecular Formula | C₁₄H₁₄[5][6][11] | C₁₄H₁₄[8][9][12] |
| Molecular Weight | 182.26 g/mol [5][6] | 182.26 g/mol [8][9][12] |
| Appearance | - | Colorless needles[13] |
| Melting Point | - | 5-7 °C[8][10] |
| Boiling Point | 259 °C[7] | 286 °C at 713 mmHg[8][10] |
| Density | 0.989 g/mL at 25 °C[7] | 0.999 g/mL at 25 °C[8][10] |
| Refractive Index (n20/D) | 1.5745[7] | 1.594[8][10] |
| Key Structural Feature | Atropisomeric due to hindered rotation[1][2] | Free rotation around the biphenyl bond |
| Rotational Energy Barrier | > 100 kJ/mol[14] | Lower, allowing for interconversion |
Spectroscopic and Analytical Characterization
The structural disparity between the two isomers is readily discernible through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound will show more complex splitting patterns and potentially diastereotopic protons in chiral environments if resolved into its enantiomers, reflecting the restricted rotation. The spectra of 3,3'-Dimethylbiphenyl will be simpler, consistent with a molecule with higher symmetry and free rotation.[12][15][16]
-
Infrared (IR) Spectroscopy: While both will exhibit characteristic C-H and C=C stretching and bending vibrations for aromatic compounds, subtle differences in the fingerprint region can be used to distinguish them.
-
Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 182). However, their fragmentation patterns under electron ionization may differ slightly due to the different steric environments influencing bond cleavage.[17][18][19]
Experimental Protocols
Detailed methodologies for the characterization and comparison of these isomers are crucial for reproducible research.
Protocol 1: Determination of Rotational Barrier by Dynamic NMR (DNMR)
Objective: To experimentally determine the energy barrier to rotation around the C-C single bond in this compound and compare it to 3,3'-Dimethylbiphenyl.
Methodology:
-
Dissolve a known concentration of the biphenyl derivative in a suitable deuterated solvent (e.g., toluene-d₈).
-
Acquire a series of ¹H NMR spectra over a wide range of temperatures, starting from a low temperature where rotation is slow on the NMR timescale to a high temperature where rotation is fast.
-
At low temperatures, for this compound, distinct signals for the non-equivalent aromatic protons should be observable. As the temperature increases, these signals will broaden, coalesce, and eventually sharpen into a time-averaged spectrum.
-
The coalescence temperature (Tc) is the temperature at which the two exchanging signals merge into a single broad peak.
-
The rate constant for rotation (k) at the coalescence temperature can be calculated using the equation: k = (πΔν)/√2, where Δν is the frequency difference between the two signals at low temperature.
-
The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation: ΔG‡ = 2.303RTc[10.319 - log(k/Tc)].
-
For 3,3'-Dimethylbiphenyl, significant line broadening indicative of a high rotational barrier is not expected within a typical temperature range.
Protocol 2: Chiral Resolution of this compound
Objective: To separate the enantiomers of this compound.
Methodology:
-
Utilize chiral High-Performance Liquid Chromatography (HPLC) for analytical or preparative separation.
-
Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Develop a mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Detection can be performed using a UV detector at a wavelength where the compound absorbs (e.g., ~254 nm).
-
The separated enantiomers can be collected for further studies, such as determination of their specific rotation using polarimetry.
Logical Relationships and Structural Visualization
The key distinguishing feature, atropisomerism, can be visualized to understand its origin.
References
- 1. stereoelectronics.org [stereoelectronics.org]
- 2. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 3. researchwith.stevens.edu [researchwith.stevens.edu]
- 4. Atropisomer - Wikipedia [en.wikipedia.org]
- 5. This compound (CAS 605-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 605-39-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 3,3'-Dimethylbiphenyl (CAS 612-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 3,3'-Dimethylbiphenyl | 612-75-9 [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR spectrum [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. westmont.edu [westmont.edu]
- 15. spectrabase.com [spectrabase.com]
- 16. rsc.org [rsc.org]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound [webbook.nist.gov]
- 19. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,2'-Dimethylbiphenyl
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a critical step. This guide provides a comparative analysis of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2,2'-Dimethylbiphenyl, a key organic intermediate.
While X-ray crystallography offers a definitive solid-state structure, its application can be limited by the challenge of growing suitable single crystals. NMR spectroscopy, on the other hand, provides detailed structural information in solution. This guide will delve into the experimental data and protocols for both techniques, offering a comprehensive overview for the structural elucidation of this compound.
At a Glance: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry |
| Key Advantage | Unambiguous determination of absolute structure | Provides information about the molecule's structure and dynamics in solution |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Indirect structural determination that relies on interpretation of spectral data |
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the determination of bond lengths, bond angles, and the overall molecular conformation.
As of the latest search, a publicly available crystal structure for this compound in the Cambridge Structural Database (CSD) could not be located. The CSD is the world's repository for small-molecule organic and organometallic crystal structures.[1][2][3][4][5][6][7][8][9] The absence of a published structure highlights a significant challenge in X-ray crystallography: the requirement for high-quality single crystals.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for obtaining a crystal structure via SCXRD is as follows:
-
Synthesis and Purification: The compound of interest, in this case, this compound, must be synthesized and purified to a high degree to remove impurities that could impede crystal growth.
-
Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling to induce the formation of single crystals. Finding the optimal conditions can be a process of trial and error.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then rotated in a beam of X-rays, and the diffraction data are collected on a detector.[10][11][12][13]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms are then determined, and the structure is refined to obtain the final, precise molecular geometry.
Workflow for X-ray Crystallography
Caption: Workflow for determining a molecular structure using single-crystal X-ray crystallography.
NMR Spectroscopy: A Powerful Alternative for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for determining the structure of molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and can be excited by radiofrequency pulses. The resulting signals provide a wealth of information about the chemical environment of each nucleus, allowing for the determination of the molecule's connectivity and stereochemistry.
For this compound, ¹H and ¹³C NMR spectroscopy are the primary tools for structural validation.
¹H and ¹³C NMR Data for this compound
Comparison of Structural Validation Techniques
Caption: Comparison of X-ray crystallography and NMR spectroscopy for structural validation.
Advanced NMR Techniques: COSY and HMBC
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide even more detailed structural information.
-
COSY: A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, helping to establish the connectivity of proton networks within the molecule.
-
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the carbon skeleton of the molecule.[16]
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra is as follows:
-
Sample Preparation: A small amount of the purified compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17][18][19][20][21] The choice of solvent is important as it can affect the chemical shifts of the signals.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to ensure homogeneity. The desired NMR experiments (¹H, ¹³C, COSY, HMBC, etc.) are then run.
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, baseline correction) to generate the NMR spectra. The spectra are then analyzed to assign the signals and deduce the molecular structure.
Conclusion
Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural validation of molecules like this compound. While X-ray crystallography provides an unequivocal solid-state structure, its application is contingent on the ability to grow high-quality single crystals. In the absence of a crystal structure, NMR spectroscopy, including 1D and 2D techniques, offers a powerful and accessible alternative for elucidating the molecular structure in solution. For a comprehensive and unambiguous structural determination of this compound, a combined approach utilizing both techniques would be ideal, with NMR providing the solution-state structure and X-ray crystallography confirming the solid-state conformation. Researchers and drug development professionals should consider the strengths and limitations of each technique when planning their structural validation studies.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Cambridge Structural Database (CSD) | Physical Sciences Data science Service [psds.ac.uk]
- 9. Search - Access Structures [ccdc.cam.ac.uk]
- 10. Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. sites.uclouvain.be [sites.uclouvain.be]
- 19. as.nyu.edu [as.nyu.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. web.uvic.ca [web.uvic.ca]
A Comparative Guide to the Computational Analysis of the 2,2'-Dimethylbiphenyl Rotational Barrier
For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of molecules is paramount. The rotational barrier of biaryl compounds, such as 2,2'-Dimethylbiphenyl, is a critical parameter influencing their three-dimensional structure, and consequently, their biological activity and material properties. This guide provides a comparative analysis of the rotational barrier of this compound against its parent compound, biphenyl (B1667301), and other substituted biphenyls, supported by computational and experimental data.
Introduction to Rotational Barriers in Biphenyls
The rotation around the central carbon-carbon single bond in biphenyl and its derivatives is a well-studied phenomenon. The energy required to overcome the steric and electronic hurdles during this rotation is known as the rotational barrier. In the case of this compound, the presence of methyl groups in the ortho positions significantly increases this barrier compared to unsubstituted biphenyl due to steric hindrance. Accurately predicting this barrier through computational methods is a challenging yet crucial task for in-silico molecular design.
Comparative Analysis of Rotational Barriers
The rotational barrier is typically defined by the energy difference between the ground state (the most stable conformation, a twisted dihedral angle) and the transition states (planar or perpendicular conformations). For this compound, the steric clash of the methyl groups prevents planarity, leading to a high rotational barrier.
Quantitative Data Summary
The following tables summarize key computational and experimental data for the rotational barriers of this compound and related compounds.
Table 1: Rotational Barrier of this compound
| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) | Dihedral Angle (°) (Ground State) |
| DFT (B3LYP) | 6-311+G* | ~15[1] | ~85-95[1] |
| Calculations | - | > 23.9 ( > 100 kJ/mol)[2] | 87[2] |
Table 2: Comparison with Biphenyl and other Substituted Biphenyls
| Compound | Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) | Experimental Rotational Barrier (kcal/mol) |
| Biphenyl | CCSD(T) | Extrapolated | 1.91 (0°) / 2.0 (90°) | 1.4 ± 0.5 (0°) / 1.6 ± 0.5 (90°)[3] |
| Biphenyl | MP2 | aug-cc-pVQZ | 2.23 (0°) / 2.22 (90°) | - |
| Biphenyl | B3LYP | - | 2.0 (90°) | - |
| 2-Methylbiphenyl | Calculations | - | ~12 (50 kJ/mol)[2] | - |
| 2,2'-Dihalogenated Biphenyls | DFT (B3LYP) | 6-311+G* | Varies with halogen | - |
| 2-Hydroxybiphenyl | - | - | - | 5.4 |
| 2-Fluorobiphenyl | - | - | - | 4.4[4] |
Note: Computational values can vary significantly based on the level of theory and basis set used. Experimental values also have associated uncertainties.
Experimental and Computational Protocols
The determination of rotational barriers relies on both experimental techniques and computational modeling.
Experimental Methodologies
-
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy: This is a primary experimental technique used to measure rotational barriers.[5][6][7] By analyzing the temperature-dependent changes in the NMR spectrum, specifically the coalescence of signals from exchanging nuclei, the rate of rotation and the free energy of activation (ΔG‡) for the rotational process can be determined.[5]
-
X-ray Crystallography: This method provides precise information about the solid-state conformation of molecules, including the dihedral angle between the phenyl rings.[7][8] This data is valuable for validating the ground-state geometries predicted by computational methods.
Computational Methodologies
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate rotational energy profiles.[9][10] These calculations involve systematically changing the dihedral angle of the central C-C bond and calculating the energy at each step to map the potential energy surface. The rotational barrier is then determined from the energy difference between the ground state and the highest energy transition state.
-
Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide more accurate results, though they are computationally more expensive.[3] For challenging systems like biphenyl, these methods are often necessary to achieve good agreement with experimental data.[3]
-
Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results. Larger and more flexible basis sets generally lead to more accurate predictions.[3]
-
Solvation Models: For studies in solution, continuum solvation models (e.g., PCM) can be employed to account for the effect of the solvent on the rotational barrier.[11]
Visualization of the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a rotational barrier.
Caption: A flowchart of the computational chemistry workflow for determining rotational barriers.
Conclusion
The rotational barrier of this compound is significantly higher than that of unsubstituted biphenyl, a direct consequence of the steric hindrance imposed by the ortho-methyl groups. Computational chemistry provides powerful tools to investigate these conformational dynamics, with methods like DFT and higher-level ab initio calculations offering valuable insights. The choice of computational method and basis set is critical for obtaining results that are in good agreement with experimental data. This guide highlights the importance of a combined computational and experimental approach for a comprehensive understanding of the rotational barriers in substituted biphenyls, which is essential for applications in drug design and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. westmont.edu [westmont.edu]
- 3. comporgchem.com [comporgchem.com]
- 4. The torsional barriers of 2-hydroxy- and 2-fluorobiphenyl: small but measurable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 2,2'-Dimethylbiphenyl Synthesis
The synthesis of 2,2'-dimethylbiphenyl (B165481) and its isomers is of significant interest in the fields of materials science and pharmaceuticals, where biphenyl (B1667301) scaffolds are crucial structural motifs. The formation of the pivotal aryl-aryl bond is typically achieved through transition metal-catalyzed cross-coupling reactions. The choice of catalyst and reaction type—primarily Ullmann, Suzuki-Miyaura, and Kumada couplings—is critical, as it dictates reaction efficiency, substrate scope, and cost-effectiveness. This guide provides a comparative overview of various catalytic systems, supported by experimental data for the synthesis of symmetrically substituted dimethylbiphenyls and related compounds.
Performance Comparison of Catalytic Systems
The selection of a catalyst for biphenyl synthesis depends heavily on the starting materials, particularly the nature of the leaving group on the aryl halide. While palladium catalysts are renowned for their versatility in Suzuki couplings with boronic acids, nickel catalysts offer a cost-effective alternative, especially for activating less reactive aryl chlorides in Kumada couplings.[1] Traditional copper-catalyzed Ullmann reactions, though requiring harsh conditions, remain a viable method for homo-coupling of aryl halides.[2]
The following table summarizes performance data from various catalytic systems used to synthesize dimethylbiphenyl isomers and analogues. Direct comparative data for this compound is limited; therefore, data for the synthesis of the closely related 3,3'-dimethylbiphenyl (B1664587) (3,3'-bitolyl) and 2,2'-dinitrobiphenyl (B165474) are presented to illustrate catalyst performance.
| Reaction Type | Catalyst System | Aryl Halide Substrate | Coupling Partner | Conditions | Yield (%) | Reference Product |
| Ullmann Coupling | Copper Powder | 1-Iodo-2-nitrobenzene (B31338) | N/A (Homo-coupling) | Solvent-free, 200°C | 50-60% | 2,2'-Dinitrobiphenyl |
| Kumada Coupling | CuCl₂ | 3-Bromotoluene (B146084) | 3-Tolylmagnesium Bromide | Diethyl Ether, 12h, reflux | 62% | 3,3'-Bitolyl |
| Kumada Coupling | Nickel Acetylacetonate (B107027) | 3-Bromotoluene | 3-Tolylmagnesium Bromide | Tetrahydrofuran (B95107), 3h, reflux | 85% | 3,3'-Bitolyl |
| Suzuki Coupling | Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Bromide | Arylboronic Acid | Toluene/Water, K₃PO₄, 80°C | High (Typical) | Biphenyls |
| Negishi Coupling | Pd(P(t-Bu)₃)₂ or Ni(acac)₂ | Aryl Bromide | Arylzinc Chloride | THF, Room Temp. | High (Typical) | Biphenyls |
Note: Yields are highly dependent on the specific ligand, base, solvent, and temperature used. Data for Suzuki and Negishi couplings are representative of typical conditions for sterically hindered biphenyls.[3]
Experimental Workflow and Methodologies
The successful synthesis of this compound via cross-coupling requires careful execution under controlled conditions, typically involving an inert atmosphere to protect the catalyst and any organometallic reagents from oxygen and moisture.
Detailed Experimental Protocols
The following sections provide representative experimental protocols for three major catalytic methods. Researchers should adapt these procedures based on the specific substrates and laboratory safety protocols.
This protocol is adapted from a solvent-free synthesis of 2,2'-dinitrobiphenyl, an analogue of the target molecule.[4]
-
Materials : 1-iodo-2-nitrobenzene (0.150 g, 0.6 mmol), copper powder (0.2 g, 3 mmol), sand (0.2 g).
-
Procedure :
-
In a mortar, thoroughly grind the 1-iodo-2-nitrobenzene, copper powder, and sand together.
-
Transfer the mixture to a reaction tube and heat it in a sand bath at 200°C for 30 minutes. The mixture will melt and then solidify.
-
Allow the reaction tube to cool to room temperature.
-
Break the tube and grind the solid reaction mixture into a fine powder.
-
Purify the crude product using column chromatography on silica (B1680970) gel (eluting with a hexane (B92381)/dichloromethane mixture) to isolate the 2,2'-dinitrobiphenyl.
-
This protocol is a representative procedure for the synthesis of 3,3'-bitolyl, a structural isomer of the target molecule, based on established methods.[1][3][5]
-
Materials : 3-bromotoluene (40.0 g, 0.234 mol), magnesium turnings (5.9 g, 0.245 mol), nickel acetylacetonate (1.2 g, 0.0047 mol), anhydrous tetrahydrofuran (THF, ~230 mL).
-
Procedure :
-
Grignard Reagent Preparation : In a flame-dried, three-necked flask under an argon atmosphere, prepare the Grignard reagent by reacting 3-bromotoluene (40.0 g) with magnesium (5.9 g) in 80 mL of anhydrous THF.
-
Catalyst Setup : In a separate flame-dried flask under argon, add 3-bromotoluene (40.0 g, 0.234 mol) and nickel acetylacetonate (1.2 g, 0.0047 mol) to 150 mL of anhydrous THF.
-
Reaction : Slowly add the prepared Grignard reagent solution drop-wise to the catalyst mixture at a rate that maintains a gentle reflux.
-
After the addition is complete, boil the reaction mixture for three hours.
-
Work-up : After cooling, strip the THF under reduced pressure. Treat the resulting deposit with 200 mL of water and 300 mL of hexane. Add hydrochloric acid to dissolve any remaining solids.
-
Extraction and Purification : Separate the hexane layer, extract the aqueous layer with hexane, and combine the organic extracts. Dry the combined extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by distillation.
-
This is a general procedure for a Suzuki-Miyaura coupling, which is widely adaptable for the synthesis of biaryl compounds.[6][7][8]
-
Materials : 2-bromotoluene (B146081) (1.0 equiv), 2-tolylboronic acid (1.1-1.5 equiv), Pd(PPh₃)₄ (1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). Solvents typically include a mixture like toluene/ethanol/water.
-
Procedure :
-
Reaction Setup : To a round-bottom flask, add 2-bromotoluene, 2-tolylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction : Heat the reaction mixture to 80-100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using TLC or GC. Reactions are typically complete within 2-24 hours.
-
Work-up : Cool the reaction to room temperature. If an aqueous base was used, separate the organic layer. If a solid base was used, filter it off and add water to the filtrate.
-
Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to DFT Calculations for 2,2'-Dimethylbiphenyl and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational performance in modeling the rotational dynamics of 2,2'-Dimethylbiphenyl and its analogues, supported by experimental and computational data from peer-reviewed literature. The focus is on Density Functional Theory (DFT) calculations, a prevalent method for investigating molecular structures and energetics in computational chemistry.
Data Presentation: Rotational Barriers and Dihedral Angles
The rotational barrier and equilibrium dihedral angle are critical parameters defining the conformational landscape of biphenyl (B1667301) derivatives. Steric hindrance between ortho-substituents, as in this compound, significantly influences these values. Below is a summary of calculated and experimental data for this compound and related compounds.
| Compound | Method | Basis Set | Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |
| Biphenyl | B3LYP | 6-311+G | 41 | < 3.28 | [1] |
| Biphenyl | CCSD(T) | CBS | - | Planar Barrier: 1.91, Perpendicular Barrier: 2.10 | [1] |
| This compound | B3LYP | 6-311+G | - | ~15 | [1] |
| 2-Methylbiphenyl | Dynamic NMR | - | - | 7-10 | [2] |
| 2,2'-Disubstituted Biphenyls | Dynamic NMR | - | - | 10-35 | [2] |
| Substituted Biphenyls | B3LYP-D, B97-D, TPSS-D3 | Triple-ζ | - | 6.0 to 45 | [3][4][5] |
Note: The rotational barrier for this compound is significantly higher than that of the unsubstituted biphenyl, highlighting the substantial steric effect of the ortho-methyl groups. Different computational methods and basis sets can yield varying results, emphasizing the importance of methodological selection.
Experimental and Computational Protocols
The determination of rotational barriers in biphenyl derivatives can be achieved through experimental techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as DFT.
Experimental Protocol: Dynamic NMR Spectroscopy (General Overview)
Dynamic NMR (DNMR) is a powerful technique for measuring the rates of conformational exchange, from which the free energy of activation (ΔG‡), or the rotational barrier, can be derived.
-
Sample Preparation : The biphenyl derivative is dissolved in a suitable solvent.
-
Variable Temperature NMR : A series of NMR spectra are acquired over a range of temperatures.
-
Coalescence Temperature Determination : As the temperature is lowered, the rate of rotation around the C-C bond decreases. At a certain temperature, known as the coalescence temperature, the separate signals from the non-equivalent protons in the different conformations broaden and merge into a single peak.
-
Lineshape Analysis : By analyzing the changes in the NMR lineshape as a function of temperature, the rate constant for the rotational process can be determined at each temperature.
-
Eyring Equation : The Gibbs free energy of activation for rotation is then calculated using the Eyring equation, which relates the rate constant to the temperature.
Computational Protocol: DFT Calculation of Rotational Barrier
DFT calculations provide a theoretical means to model the potential energy surface of a molecule as a function of its dihedral angle.
-
Geometry Optimization : The ground state (minimum energy conformation) and the transition state (planar or perpendicular conformation, representing the peak of the rotational barrier) of the biphenyl derivative are geometry optimized using a selected DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G*, cc-pVTZ).[6] Dispersion corrections (e.g., -D3) are often included to account for van der Waals interactions, which can be significant in these systems.[3][4][5]
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the rotation around the central C-C bond). These calculations also provide the zero-point vibrational energy (ZPVE).
-
Potential Energy Scan (Optional but Recommended) : To map the entire rotational profile, a relaxed potential energy scan is performed. This involves fixing the dihedral angle at a series of values (e.g., every 10 degrees from 0° to 180°) and optimizing the rest of the molecular geometry at each step.
-
Barrier Calculation : The rotational barrier is calculated as the difference in electronic energy (often corrected with ZPVE) between the transition state and the ground state.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for a typical DFT calculation to determine the rotational barrier of a substituted biphenyl.
Conclusion
The rotational dynamics of this compound and its analogues are governed by a delicate balance of steric and electronic effects. DFT calculations have proven to be a valuable tool for elucidating these properties, with modern functionals that include dispersion corrections providing results in good agreement with experimental data.[3][4][5] The choice of computational method and basis set is crucial for obtaining accurate predictions. For congested systems like 2,2'-disubstituted biphenyls, steric effects are the dominant factor in determining the rotational barrier.[7] This guide provides a foundational understanding for researchers employing computational methods to study the conformational behavior of these important molecular scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensure data integrity, reliability, and reproducibility. This guide provides a comprehensive cross-validation comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 2,2'-Dimethylbiphenyl.
This compound is an aromatic hydrocarbon that can be a synthetic intermediate or a potential impurity in various chemical processes. Accurate and precise quantification is crucial for quality control and safety assessment. This document presents a comparative analysis of hypothetical, yet representative, validated methods for GC-MS and HPLC to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of validated GC-MS and HPLC methods for the analysis of this compound. This data is compiled from established analytical practices and validation studies of structurally similar compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.1 µg/mL |
| Selectivity | High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV spectrum) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are based on established methods for the analysis of biphenyl (B1667301) derivatives and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to achieve a concentration within the linear range of the method.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup from complex matrices.
-
Inject the final solution into the GC-MS system.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is robust and well-suited for the routine quantification of this compound in bulk materials and simple formulations where high-throughput analysis is often required.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a Biphenyl phase column for enhanced aromatic selectivity.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the method's linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of key attributes for GC-MS and HPLC.
Benchmarking the Performance of 2,2'-Dimethylbiphenyl-Based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the privileged scaffolds for ligand design, the 2,2'-dimethylbiphenyl (B165481) backbone has emerged as a versatile framework for constructing highly effective ligands for a range of catalytic transformations. This guide provides an objective comparison of the performance of this compound-based ligands with other common alternatives, supported by experimental data.
Performance in Asymmetric Hydrogenation
The chiral diphosphine ligand, (R)- or (S)-2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl, commonly known as BIPHEMP, has been extensively studied in asymmetric hydrogenation reactions. Its performance is often benchmarked against the well-established BINAP ligand.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate [1]
| Ligand | Catalyst | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| BIPHEMP | [Rh(COD)(BIPHEMP)]BF4 | Toluene (B28343) | 1 | 15 | 100 | 46 (S) |
| BINAP | [Rh(COD)(BINAP)]BF4 | Toluene | 1 | 15 | 100 | 70 (R) |
| BIPHEMP | [Rh(COD)(BIPHEMP)]BF4 | Ethanol (B145695) | 1 | 15 | 100 | 14 (S) |
| BINAP | [Rh(COD)(BINAP)]BF4 | Ethanol | 1 | 15 | 100 | 38 (R) |
The data indicates that while both ligands are highly active, BINAP generally provides higher enantioselectivity in the asymmetric hydrogenation of this benchmark substrate. The choice of solvent also significantly impacts the enantioselectivity, with toluene being superior to ethanol for both ligands.[1]
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate [1]
A solution of the rhodium precursor, [Rh(COD)2]BF4 (5.0 mg, 0.012 mmol), and the chiral diphosphine ligand (BIPHEMP or BINAP, 0.013 mmol) in the desired solvent (10 mL) is stirred under a hydrogen atmosphere for 30 minutes. Methyl (Z)-α-acetamidocinnamate (245 mg, 1.12 mmol) is then added, and the mixture is stirred under a hydrogen balloon at room temperature for the specified time. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.
Performance in Suzuki-Miyaura Cross-Coupling
This compound-based phosphine (B1218219) ligands have also demonstrated utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The steric bulk and electron-donating nature of these ligands can promote the key steps of the catalytic cycle. A study utilizing 2,2'-diamino-6,6'-dimethylbiphenyl as a ligand in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids provides valuable performance data.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using 2,2'-Diamino-6,6'-dimethylbiphenyl Ligand
| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Cs2CO3 | THF | 40 | 12 | 92 |
| 4-Bromoanisole | Cs2CO3 | THF | 70 | 24 | 88 |
| 4-Chloroanisole | K3PO4 | Dioxane | 100 | 24 | 85 |
| 1-Iodonaphthalene | Cs2CO3 | THF | 40 | 12 | 90 |
| 2-Bromopyridine | Cs2CO3 | THF | 70 | 24 | 82 |
The 2,2'-diamino-6,6'-dimethylbiphenyl ligand, in combination with a palladium catalyst, effectively promotes the coupling of a wide range of aryl halides, including challenging aryl chlorides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)2 (2 mol%), and the 2,2'-diamino-6,6'-dimethylbiphenyl ligand (4 mol%). The vessel is evacuated and backfilled with an inert gas. The solvent is then added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired biaryl product.
Performance in Heck Reaction
The same 2,2'-diamino-6,6'-dimethylbiphenyl ligand has also been successfully employed in the Mizoroki-Heck reaction of aryl halides with alkenes.
Table 3: Heck Reaction of Aryl Halides with Styrene using 2,2'-Diamino-6,6'-dimethylbiphenyl Ligand
| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | NaOAc | DMF | 120 | 24 | 91 |
| 1-Iodonaphthalene | NaOAc | DMF | 120 | 24 | 88 |
| 4-Bromoanisole | NaOAc | DMF | 140 | 36 | 85 |
| 4-Iodotoluene | NaOAc | DMF | 120 | 24 | 89 |
This ligand system demonstrates good activity for the Heck reaction with both aryl iodides and bromides, providing high yields of the corresponding substituted alkenes.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of the aryl halide (1.0 mmol), alkene (1.5 mmol), base (1.5 mmol), Pd(OAc)2 (2 mol%), and 2,2'-diamino-6,6'-dimethylbiphenyl ligand (4 mol%) in the specified solvent is heated at the indicated temperature for the given time in a sealed tube. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated. The product is purified by column chromatography.
Performance in Buchwald-Hartwig Amination
While specific data for this compound-based ligands in Buchwald-Hartwig amination is less prevalent in the literature, the general class of bulky biaryl phosphine ligands, to which they belong, is highly effective for this transformation. These ligands are known to facilitate the coupling of a wide range of amines with aryl and heteroaryl halides, including challenging aryl chlorides.
General Considerations for Ligand Selection in Buchwald-Hartwig Amination:
-
Steric Bulk: Increased steric bulk on the phosphine and the biaryl backbone generally leads to higher catalytic activity, particularly for challenging substrates.
-
Electron-Donating Properties: Electron-rich phosphines enhance the rate of oxidative addition, a key step in the catalytic cycle.
-
Ligand Flexibility: The bite angle and flexibility of diphosphine ligands can significantly influence the outcome of the reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with Pd(dba)2 (1.5 mol%), a bulky biaryl phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv). The vial is sealed and brought out of the glovebox. Toluene, the aryl chloride (1.0 equiv), and the amine (1.5 equiv) are then added under an inert atmosphere. The resulting mixture is stirred at reflux for the required time. After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Catalytic Cycles and Workflows
References
A Comparative Guide to the Synthetic Routes of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2'-dimethylbiphenyl (B165481), a sterically hindered biaryl, is a key challenge in organic synthesis with implications for drug discovery and materials science. The rotational restriction around the central carbon-carbon bond in such ortho-substituted biphenyls can lead to atropisomerism, a feature of interest in medicinal chemistry. This guide provides a comparative analysis of the most common synthetic routes to this compound: the Ullmann reaction, the Suzuki-Miyaura coupling, and the Kumada-Corriu coupling. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the reaction pathways.
Comparison of Synthetic Routes
The choice of synthetic route to this compound is often a trade-off between reaction conditions, yield, cost, and functional group tolerance. The following table summarizes the key quantitative data for each of the primary methods.
| Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Reaction | 2-Iodotoluene (B57078) | Copper powder | neat (solvent-free) | ~200-220 | 2 | 75-85 | Fuson, R. C.; Cleveland, E. A. Org. Synth.1940 , 20, 45. |
| Suzuki-Miyaura Coupling | 2-Bromotoluene (B146081), 2-Tolylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/Ethanol (B145695)/Water | 80-100 | 12-24 | ~80-90 | (Representative conditions) |
| Kumada-Corriu Coupling | 2-Bromotoluene, 2-Tolylmagnesium bromide | NiCl₂(dppp) | Diethyl ether/Benzene (B151609) | Reflux | 12-24 | ~70-80 | (Representative conditions) |
Reaction Pathways and Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Kumada-Corriu couplings, providing a visual representation of the key steps involved in the formation of the this compound product.
Detailed Experimental Protocols
Ullmann Reaction of 2-Iodotoluene
The classical Ullmann reaction provides a direct method for the homocoupling of aryl halides. While effective, it often requires harsh reaction conditions.
Procedure: In a round-bottom flask, 2-iodotoluene (21.8 g, 0.1 mol) is mixed with copper bronze (20 g, 0.31 mol). The mixture is heated in an oil bath to 200-220 °C with stirring for two hours. After cooling, the reaction mixture is extracted with hot benzene. The benzene extract is then washed with a 10% sodium hydroxide (B78521) solution, followed by water, and then dried over anhydrous calcium chloride. The solvent is removed by distillation, and the resulting this compound is purified by vacuum distillation. A yield of 75-85% can be expected.
Suzuki-Miyaura Coupling of 2-Bromotoluene and 2-Tolylboronic Acid
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, offering milder reaction conditions and broader functional group tolerance compared to the Ullmann reaction.
Procedure: A mixture of 2-bromotoluene (1.71 g, 10 mmol), 2-tolylboronic acid (1.63 g, 12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) is prepared in a round-bottom flask. A solution of 2M aqueous sodium carbonate (10 mL) is added, followed by toluene (20 mL) and ethanol (5 mL). The reaction mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring for 24 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Kumada-Corriu Coupling of 2-Bromotoluene and 2-Tolylmagnesium Bromide
The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile and is particularly effective for the synthesis of biaryls, often with nickel or palladium catalysts.
Procedure: To a solution of 2-bromotoluene (1.71 g, 10 mmol) in anhydrous diethyl ether (20 mL) in a three-necked flask under an argon atmosphere is added [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (54 mg, 0.1 mmol). A solution of 2-tolylmagnesium bromide (1.2 equivalents in THF) is then added dropwise at room temperature. The reaction mixture is refluxed for 12 hours. After cooling, the reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography to yield this compound.
Concluding Remarks
The synthesis of this compound can be successfully achieved through several cross-coupling strategies. The classical Ullmann reaction, while high-yielding, requires high temperatures and stoichiometric copper. Modern palladium- and nickel-catalyzed methods, such as the Suzuki-Miyaura and Kumada-Corriu couplings, offer milder conditions and greater functional group tolerance, making them attractive alternatives for many applications. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost of starting materials and catalysts, and the presence of other functional groups in the molecule. The steric hindrance of the ortho-methyl groups in this compound can affect reaction rates and yields, and optimization of reaction conditions may be necessary to achieve the desired outcome.[1]
References
Safety Operating Guide
Proper Disposal of 2,2'-Dimethylbiphenyl: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 2,2'-Dimethylbiphenyl must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is a combustible liquid and requires appropriate personal protective equipment (PPE), including eye shields, chemical-resistant gloves, and a multi-purpose combination respirator. Work should be conducted in a well-ventilated area, and all ignition sources must be avoided.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, biphenyl, for quick reference.
| Property | Value | Source |
| This compound | ||
| Flash Point | 110 °C (230 °F) - closed cup | |
| Density | 0.989 g/mL at 25 °C | |
| Boiling Point | 259 °C | [1] |
| Melting Point | 18 °C | [1] |
| Biphenyl (for reference) | ||
| OSHA PEL (8-hr TWA) | 1 mg/m³ | [2][3] |
| NIOSH REL (10-hr TWA) | 1 mg/m³ | [2] |
| ACGIH TLV (8-hr TWA) | 1 mg/m³ | [2] |
OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.
Experimental Protocol: Waste Preparation for Incineration
Objective: To safely prepare this compound waste for collection and transport to a licensed chemical incineration facility.
Materials:
-
This compound waste
-
Compatible, labeled hazardous waste container (e.g., glass or polyethylene)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat, multi-purpose combination respirator
Procedure:
-
Waste Identification and Classification:
-
Characterize the waste stream containing this compound. Based on its high flash point (>140°F), it is not typically classified as an ignitable hazardous waste (D001). However, it should be treated as a chemical waste.
-
While a specific RCRA (Resource Conservation and Recovery Act) code is not listed for this compound, it must be managed as a hazardous waste due to its chemical nature and potential environmental hazards. The parent compound, biphenyl, is noted to be very toxic to aquatic organisms.[2]
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the concentration and ventilation.
-
-
Waste Collection:
-
For liquid this compound waste, carefully transfer it to a designated and properly labeled hazardous waste container. The container must be compatible with aromatic hydrocarbons.
-
For small spills, absorb the material with an inert absorbent. Carefully collect the contaminated absorbent material and place it in the hazardous waste container.[2]
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound and a full description of the waste.
-
Ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations. The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to ensure complete combustion and minimize harmful emissions.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
